2-Amino-2-mercaptopropanoic acid
Description
Foundational Overview in Organic and Biological Chemistry
2-Amino-2-mercaptopropanoic acid, a non-standard amino acid, holds a unique position in the fields of organic and biological chemistry. As an amino acid, it possesses the characteristic functional groups that are fundamental to the building blocks of proteins: an amino group (-NH₂) and a carboxylic acid group (-COOH). nih.gov What sets it apart is the presence of a thiol group (-SH) attached to the alpha-carbon, the same carbon that bears the amino and carboxyl groups. This trifunctional nature—possessing amino, carboxyl, and thiol moieties—underpins its distinct chemical reactivity and biological relevance.
In the broader context of organic chemistry, amines are recognized for their basicity and nucleophilicity due to the lone pair of electrons on the nitrogen atom. nih.gov This property is crucial for the various biological activities of amine-containing compounds. nih.gov this compound is a primary amine, meaning one of the hydrogen atoms in ammonia (B1221849) has been replaced by an organic substituent. nih.gov
From a biological perspective, amino acids are vital as the monomers that form proteins, and they also act as signaling molecules and are involved in various metabolic pathways. nih.gov While this compound is not one of the 20 proteinogenic amino acids, its structural similarity to cysteine (2-amino-3-mercaptopropanoic acid) suggests potential roles in biological systems. nih.govwikipedia.org Cysteine is a semi-essential amino acid known for its critical functions in protein synthesis, detoxification, and antioxidant defense through the formation of glutathione (B108866). wikipedia.orgbrieflands.com The thiol group in cysteine is highly reactive and participates in the formation of disulfide bonds, which are crucial for protein structure and stability. wikipedia.org
Distinctive Structural Features and Their Chemical Implications
The structure of this compound is defined by a propanoic acid backbone with both an amino group and a mercapto (thiol) group attached to the second carbon atom (the α-carbon). This arrangement makes it a geminal aminothiol (B82208). The presence of these three functional groups on a single carbon atom leads to a high degree of chemical reactivity and stereochemical complexity.
The key structural features and their implications are:
Chirality: The α-carbon is a chiral center, meaning it is attached to four different groups (a hydrogen atom, a carboxyl group, an amino group, and a thiol group). This gives rise to two stereoisomers, (R)- and (S)-2-amino-2-mercaptopropanoic acid, which are non-superimposable mirror images of each other. researchgate.net The specific three-dimensional arrangement of these groups can significantly influence the molecule's biological activity and interactions with other chiral molecules, such as enzymes. researchgate.net
Thiol Group (-SH): The thiol group is a potent nucleophile and is readily oxidized. This reactivity is central to the antioxidant properties of similar thiol-containing compounds, as they can scavenge free radicals. ontosight.ai The thiol group can also form coordination complexes with metal ions, making it relevant in coordination chemistry. atamanchemicals.com
Amino Group (-NH₂): The basic amino group can be protonated in acidic solutions, acquiring a positive charge. researchgate.net This allows for electrostatic interactions, which can be important in how the molecule binds to surfaces or other molecules. researchgate.net
The combination of these functional groups in close proximity can lead to intramolecular interactions and complex chemical behavior. For instance, the molecule can exist as a zwitterion, with a positively charged ammonium (B1175870) group and a negatively charged carboxylate group.
Scope and Interdisciplinary Relevance in Contemporary Research
The unique structural attributes of this compound make it a subject of interest across several scientific disciplines:
Biocatalysis and Enzyme Studies: The incorporation of noncanonical amino acids like this compound into enzymes is a burgeoning area of research. acs.org This can lead to the development of novel biocatalysts with enhanced or new-to-nature functionalities. acs.org Understanding how such modifications affect enzyme structure and activity is a key focus.
Medicinal Chemistry and Drug Development: Thiol-containing compounds are known for their potential therapeutic applications, including antioxidant and anti-inflammatory effects. ontosight.ai Research into derivatives of mercaptopropanoic acid is ongoing in the pursuit of new drug candidates. atamanchemicals.com
Materials Science: The ability of the thiol group to bind to metal surfaces makes this compound and its derivatives useful in the development of self-assembled monolayers and as capping agents for nanoparticles. atamanchemicals.com For example, 3-mercaptopropionic acid is used to create thiol-functionalized polymers for applications like hydrogels. atamanchemicals.com Copolymers containing mercaptopropionate units have been shown to possess antibacterial properties and altered biodegradability, opening up possibilities for new biomaterials. nih.gov
Analytical Chemistry: The electrochemical properties of related amino acids like cysteine are exploited in the development of sensitive analytical methods. nih.govbrieflands.com For instance, voltammetric techniques can be used for the determination of cysteine concentrations in biological samples. nih.govbrieflands.com Similar approaches could be applicable to this compound.
Corrosion Inhibition: Amino acids, including cysteine, have been investigated as corrosion inhibitors for metals. researchgate.net The amino and thiol groups can adsorb onto the metal surface, forming a protective layer that inhibits corrosion processes. researchgate.net The specific effects can be complex, with some concentrations promoting and others inhibiting corrosion. researchgate.net
Interactive Data Table: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₇NO₂S | nih.govchembk.com |
| Molar Mass | 121.16 g/mol | nih.govchembk.com |
| Melting Point | 225 °C (decomposes) | chembk.com |
| Solubility | Partly soluble in water; Soluble in 1 N HCl, ethanol, and acetic acid; Insoluble in acetone. | chembk.com |
Structure
3D Structure
Properties
Molecular Formula |
C3H7NO2S |
|---|---|
Molecular Weight |
121.16 g/mol |
IUPAC Name |
2-amino-2-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2S/c1-3(4,7)2(5)6/h7H,4H2,1H3,(H,5,6) |
InChI Key |
KQBWMNSIGFMUBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)(N)S |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 2 Amino 2 Mercaptopropanoic Acid and Its Analogs
Stereoselective Synthesis of Enantiomeric Forms (L- and D-2-Amino-2-mercaptopropanoic Acid)
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of the L- and D-enantiomers of 2-amino-2-mercaptopropanoic acid is crucial. The primary approaches to achieve this are through asymmetric synthesis from achiral precursors and the resolution of racemic mixtures.
Asymmetric Synthesis from Achiral Precursors
Asymmetric synthesis aims to create a new chiral center in a molecule with a preference for one enantiomer over the other. While direct asymmetric synthesis of this compound from achiral starting materials is not extensively documented, several established methods for the asymmetric synthesis of α-amino acids can be adapted for this purpose.
One common strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to an achiral substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. For the synthesis of α-amino acids, oxazolidinones, and camphorsultams are frequently employed as chiral auxiliaries. wikipedia.org The general approach would involve attaching a suitable chiral auxiliary to a glycine (B1666218) equivalent, followed by an electrophilic substitution at the α-carbon to introduce the thiol group or a precursor.
Another powerful technique is the use of chiral catalysts . For instance, the enantioselective synthesis of α-amino acid derivatives can be achieved via organoboranes in the presence of a chiral catalyst like a Cinchona alkaloid. nih.gov This method involves the reaction of a Schiff base of a glycine ester with an organoborane, where the chiral catalyst controls the stereochemical outcome of the C-C bond formation.
The asymmetric synthesis of tailor-made α-amino acids can also be accomplished using chiral Ni(II) complexes of Schiff bases derived from glycine and chiral tridentate ligands. nih.gov This methodology allows for the stereocontrolled introduction of various side chains onto the glycine backbone.
While these methods provide a framework for the asymmetric synthesis of this compound, their direct application would require careful optimization of reaction conditions and choice of reagents to accommodate the thiol functionality.
Enzymatic and Chemical Resolution of Racemic Mixtures
Resolution is a technique used to separate a racemic mixture into its individual enantiomers. This can be achieved through either enzymatic or chemical methods.
Enzymatic resolution utilizes the high stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. A common approach is the use of aminoacylases, which selectively hydrolyze the N-acyl derivative of one enantiomer of an amino acid, leaving the other N-acylated enantiomer unreacted. The resulting free amino acid and the unreacted N-acyl amino acid can then be separated.
A more advanced enzymatic method is dynamic kinetic resolution (DKR) . In DKR, the enzymatic kinetic resolution is coupled with in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic mixture into a single desired enantiomer, achieving yields of up to 100%. chemrxiv.org This technique often involves a combination of an enzyme and a metal catalyst for the racemization step.
Chemical resolution typically involves the formation of diastereomeric salts. The racemic amino acid is reacted with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers of the amino acid. For amino acids, chiral acids like tartaric acid are often used as resolving agents. nih.gov Another chemical resolution technique involves chromatography on a chiral stationary phase, which can separate enantiomers based on their differential interactions with the chiral selector. nih.gov
Table 1: Comparison of Resolution Methods for Racemic Amino Acids
| Method | Principle | Advantages | Disadvantages |
| Enzymatic Kinetic Resolution | Selective enzymatic reaction with one enantiomer. | High enantioselectivity, mild reaction conditions. | Maximum 50% yield for the desired enantiomer. |
| Dynamic Kinetic Resolution (DKR) | Enzymatic resolution combined with in-situ racemization. | Theoretical 100% yield, high enantioselectivity. | Requires a compatible enzyme and racemization catalyst. |
| Chemical Resolution (Diastereomeric Salts) | Formation of separable diastereomeric salts. | Applicable to a wide range of compounds, scalable. | Often requires trial-and-error to find a suitable resolving agent and solvent. |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Can be used for both analytical and preparative separations. | Can be expensive for large-scale separations. |
Chemical Derivatization for Enhanced Functionality
The amino and thiol groups of this compound provide reactive handles for a variety of chemical modifications. These derivatizations can be used to incorporate the amino acid into larger molecules, modulate its properties, or introduce new functionalities.
Formation of Schiff Bases and Related Imines
The primary amine group of this compound can readily react with aldehydes or ketones to form Schiff bases , also known as imines. nih.gov This condensation reaction is typically reversible and can be catalyzed by acid or base. Schiff bases derived from amino acids are important intermediates in various biochemical reactions and can also serve as ligands for the formation of metal complexes. mdpi.com The formation of metal complexes with Schiff bases can stabilize the imine bond and introduce new catalytic or electronic properties. For instance, Schiff bases of amino acids can coordinate with metal ions like copper(II). mdpi.com
Furthermore, the reaction of Schiff bases with compounds containing a reactive methylene (B1212753) group, such as 2-mercaptopropionic acid, can lead to the formation of heterocyclic structures like thiazolidinones through cyclocondensation reactions.
Thioester Formation and Ligations
The thiol group of this compound can be acylated to form a thioester . Thioesters are key intermediates in the synthesis of peptides and proteins through a process called native chemical ligation (NCL) . NCL allows for the coupling of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine residue, to form a native peptide bond at the ligation site.
Several methods have been developed for the synthesis of peptide thioesters. One approach involves the treatment of a peptide containing an N-alkylated cysteine at its C-terminus with 3-mercaptopropionic acid, which triggers an N→S acyl shift to generate the desired peptide thioester. wikipedia.org Another strategy utilizes the reaction of peptides with 3-mercaptopropionic acid under microwave heating to induce fragmentation and afford thioesters. These methods provide a route to incorporate this compound or its analogs at the C-terminus of a peptide to facilitate ligation reactions.
Table 2: Key Reactions in Thioester-Based Peptide Ligation
| Reaction | Description | Key Reagents/Conditions | Application |
| Thioester Formation (N→S Acyl Shift) | An intramolecular acyl transfer from a nitrogen to a sulfur atom to form a thioester. | N-alkylated C-terminal cysteine, 3-mercaptopropionic acid. | Preparation of peptide thioesters for NCL. |
| Native Chemical Ligation (NCL) | Coupling of a C-terminal peptide thioester with an N-terminal cysteinyl peptide. | Aqueous buffer, neutral pH. | Synthesis of large peptides and proteins. |
Introduction of Thiol Functionalities into Molecular Structures
The thiol group is a versatile functional group in organic chemistry, participating in a wide range of reactions including nucleophilic additions, disulfide bond formation, and metal coordination. The synthesis of amino acids containing thiol groups is therefore of great interest.
One method for the introduction of a thiol group into an amino acid is through electrophilic sulfenylation . This involves the reaction of an enolate of an amino acid derivative with an electrophilic sulfur reagent. For example, the side chain of an aspartic acid derivative can be enolized and then reacted with a sulfenylating agent to introduce a thiol group at the β-position. This approach can be adapted to introduce a thiol group at the α-position of an amino acid precursor.
Another strategy involves the nucleophilic displacement of a leaving group by a thiol-containing nucleophile. For instance, an α-bromo acid can be reacted with sodium hydrosulfide (B80085) or sodium trithiocarbonate (B1256668) to produce the corresponding α-thio acid with inversion of configuration. This method provides a direct route to α-mercapto carboxylic acids from α-halo acid precursors. The introduction of thiol functionalities into amino acids expands the chemical toolbox for protein engineering and the development of novel biomaterials.
Synthesis of Thiol-Functionalized Polymers and Oligomers
The synthesis of polymers and oligomers incorporating this compound is primarily achieved through methodologies developed for other thiol-containing amino acids, as direct polymerization studies on this specific monomer are not extensively documented. The most prominent and adaptable method is the ring-opening polymerization (ROP) of the corresponding α-amino acid N-carboxyanhydride (NCA). This approach allows for the formation of polypeptides with thiol functionalities integrated into the polymer backbone. Additionally, post-polymerization modification techniques, such as thiol-ene reactions, offer a versatile route to introduce thiol groups onto pre-existing polymer scaffolds, though this is a less direct method for incorporating this compound itself.
A significant consideration in the polymerization of thiol-containing amino acids is the high reactivity of the sulfhydryl group. This group can interfere with the polymerization mechanism, leading to undesired side reactions and poorly controlled polymer structures. Consequently, a common strategy involves the use of a protecting group for the thiol functionality during polymerization, which is subsequently removed to yield the desired thiol-functionalized polymer. However, recent advancements have demonstrated the feasibility of polymerizing certain thiol-containing NCAs without the need for protecting groups, under carefully controlled reaction conditions.
For this compound, both protected and unprotected polymerization strategies are plausible. The secondary nature of its thiol group presents a unique case, being less sterically hindered than the tertiary thiol of D-penicillamine but more hindered than the primary thiol of cysteine. This structural characteristic influences the choice of synthetic route and reaction parameters.
The ring-opening polymerization of the N-carboxyanhydride of this compound, whether the thiol is protected or not, would proceed via nucleophilic attack on the carbonyl groups of the NCA ring, leading to the formation of a polyamide backbone. The choice of initiator, solvent, and temperature are critical parameters to control the molecular weight and dispersity of the resulting polymer. For instance, primary amine initiators are commonly used to induce a controlled polymerization.
Below are interactive data tables summarizing potential synthetic strategies for creating thiol-functionalized polymers derived from this compound, based on analogous systems.
Table 1: Ring-Opening Polymerization (ROP) of this compound N-Carboxyanhydride (NCA) - Protected Thiol Strategy
| Parameter | Description | Details |
| Monomer | N-Carboxyanhydride of S-protected this compound | The thiol group is protected with a suitable protecting group (e.g., trityl, acetamidomethyl) to prevent side reactions during polymerization. |
| Initiator | Primary amine (e.g., n-hexylamine) or an organometallic complex | The initiator opens the NCA ring and starts the polymer chain growth. The choice of initiator affects the control over molecular weight and dispersity. |
| Solvent | Aprotic, non-polar solvents (e.g., N,N-dimethylformamide, dioxane, tetrahydrofuran) | The solvent must be anhydrous to prevent premature termination of the polymerization. |
| Polymerization | The initiator attacks the C5 carbonyl of the NCA, followed by ring-opening and loss of carbon dioxide. The process repeats to form the polypeptide chain. | The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen. |
| Deprotection | Removal of the thiol protecting group post-polymerization | This step is achieved using specific reagents that cleave the protecting group without degrading the polymer backbone (e.g., trifluoroacetic acid for trityl groups). |
| Final Polymer | Poly(this compound) | A linear polypeptide with free thiol groups at each monomer unit. |
Table 2: Ring-Opening Polymerization (ROP) of this compound N-Carboxyanhydride (NCA) - Unprotected Thiol Strategy
| Parameter | Description | Details |
| Monomer | N-Carboxyanhydride of this compound | The thiol group remains unprotected during polymerization. This approach is more atom-economical but requires more stringent control of reaction conditions. |
| Initiator | Hexamethyldisilazane (HMDS) or other specialized initiators | These initiators can promote a controlled polymerization while minimizing side reactions involving the free thiol group. |
| Solvent | Aprotic, non-polar solvents (e.g., N,N-dimethylformamide, chloroform) | The choice of solvent can influence the solubility of the growing polymer and the rate of polymerization. |
| Additives | Benzoic acid or other weak acids | Additives can help to suppress side reactions, such as intramolecular isomerization of the NCA monomer, and promote a more controlled polymerization pku.edu.cn. |
| Polymerization | Similar mechanism to the protected strategy, but with careful control of temperature and monomer concentration to avoid thiol-mediated side reactions. | Lower temperatures are often employed to enhance control over the polymerization. |
| Final Polymer | Poly(this compound) | A linear polypeptide with free thiol groups directly obtained after polymerization. |
Coordination Chemistry and Metal Ion Complexation of 2 Amino 2 Mercaptopropanoic Acid
Ligand Characteristics and Multi-Dentate Coordination Modes
2-Amino-2-mercaptopropanoic acid, commonly known as cysteine, is a thiol-containing amino acid that exhibits versatile coordination behavior, acting as a chelating ligand with three potential donor sites: the thiol (-SH), amino (-NH2), and carboxyl (-COOH) groups. researchgate.net This multifunctional nature, combining both hard (amine and carboxylate) and soft (thiolate) Lewis bases, enables it to bind with a wide array of metallic elements, spanning from Group 3 to Group 15 of the periodic table, in various coordination modes. researchgate.net
Thiolate, Amine, and Carboxylate Donor Atom Contributions
The coordination of this compound to metal ions can involve one or more of its functional groups. The thiolate group (-S⁻) is a soft donor and generally shows a strong affinity for soft metal ions. researchgate.netnih.gov The amino group (-NH2) and the carboxylate group (-COO⁻) are hard donors, preferring to coordinate with hard or borderline metal ions. researchgate.net The specific donor atoms involved in complexation depend on several factors, including the nature of the metal ion, the pH of the solution, and the molar ratio of the ligand to the metal. researchgate.netnih.gov For instance, in complexes with transition metals like iron and nickel, it is hypothesized that cysteine can coordinate through one or more of its functional groups. researchgate.net Computational studies on cisplatin (B142131) interaction with cysteine show a thermodynamic preference for bonding in the order of sulfur > amino nitrogen > carboxyl oxygen. nih.govcuni.cz In some cases, the thiol group can act as a bridging ligand, leading to the formation of multinuclear complexes. researchgate.netutep.edu
Chelation Effects and Thermodynamic Stability of Complexes
The ability of this compound to form chelate rings with metal ions significantly enhances the thermodynamic stability of the resulting complexes. This chelation can occur through various combinations of its donor atoms, such as (S,N) or (N,O) coordination. nih.govrsc.org Experimental observations and computational studies have shown that κ2(S,N) chelates are often the most stable structures. nih.govcuni.czrsc.org
The stability of these metal complexes is influenced by the metal ion involved. For example, the order of stability constants for complexes with some divalent metal ions follows the Irving-Williams series. ajchem-b.com Studies have reported stability constants for 1:1 metal-to-ligand complexes, with Cu(II) forming a more stable complex with cysteine than Mn(II). ajchem-b.com However, the redox activity of the Cu(II)-cysteine system can sometimes compromise the stability of the complex. ajchem-b.com The thermodynamic stability of Ga(III) and In(III) complexes with a derivative of cysteine, N,N'-ethylenedi-l-cysteine (EC), has been found to be exceptionally high, which is crucial for their application in nuclear medicine to prevent the exchange of the metal ion with proteins in the body. acs.org
Table 1: Stability Constants of Metal-Cysteine Complexes
| Metal Ion | Log K1 (1:1 M:L) | Reference |
| Cu(II) | 33.2 | ajchem-b.com |
| Mn(II) | 7.50 | ajchem-b.com |
Note: The stability constant for the Cu(II)-cysteine complex may be influenced by the redox-active nature of the system.
Synthesis and Structural Elucidation of Metal-Cysteine Complexes
The synthesis of metal-cysteine complexes often involves the reaction of a metal salt with cysteine in a suitable solvent. utep.edujocpr.com The resulting complexes can be characterized by various techniques to determine their structure.
Transition Metal Complexes
A variety of transition metal complexes with this compound have been synthesized and structurally characterized. For example, iron-cysteine complexes have been prepared by reacting iron(II) sulfate (B86663) with cysteine and sodium azide, resulting in an orange-colored precipitate. jocpr.com Similarly, pale pink copper(II)-cysteine complexes have been synthesized in different mole ratios in ethanol. utep.edu
X-ray crystallography is a powerful tool for the definitive structural elucidation of these complexes. For instance, the crystal structure of an oxorhenium(V) complex with cysteine revealed the presence of both neutral and anionic chelated species where cysteine coordinates through its thiolate and amine groups. acs.orgfigshare.com In another example, a copper(I) complex with cysteine and chloride was found to contain Cu12S6 nanoclusters. nih.gov The coordination environment can vary; for example, mixed ligand complexes of Cu(II), Ni(II), and Co(II) with metformin (B114582) and cysteine have been shown to have an octahedral geometry. researchgate.netuobaghdad.edu.iq
Table 2: Examples of Synthesized Transition Metal-Cysteine Complexes
| Metal | Co-ligand | Color | Reference |
| Iron(II) | Sodium azide | Orange | jocpr.com |
| Copper(II) | None | Pale pink | utep.edu |
| Rhenium(V) | Oxo group | - | acs.orgfigshare.com |
| Copper(I) | Chloride | Colorless | nih.gov |
Interaction with Heavy Metal Ions and Environmental Relevance
This compound plays a significant role in the interaction with and detoxification of heavy metal ions, which is of great environmental importance. researchgate.netfrontiersin.org The thiol group of cysteine has a high affinity for heavy metals like mercury, cadmium, and lead. nih.govresearchgate.netnih.gov This affinity leads to the formation of stable complexes, which is a key mechanism for heavy metal detoxification at the cellular level. frontiersin.org
The order of affinity for some heavy metals has been reported as Hg > Cd > Pb. researchgate.netresearchgate.net Cysteine-containing materials have been developed for the removal of heavy metal ions from aqueous solutions. For example, cysteine-immobilized poly(hydroxyethylmethacrylate) microbeads have shown high adsorption capacity for Pb(II), Cd(II), and Cu(II). researchgate.net The interaction with mercury is particularly strong, with studies showing the formation of tetrathiolate Hg(II) complexes with cysteine at neutral pH. nih.gov This strong binding is crucial in biological systems for mitigating the toxic effects of mercury. frontiersin.orgnih.gov In environmental contexts, cysteine can enhance the bioremediation of cadmium-polluted soils by forming complexes with the metal and promoting its removal. mdpi.com
Table 3: Adsorption Capacities of Heavy Metal Ions on Cysteine-Immobilized Microbeads
| Metal Ion | Maximum Adsorption Capacity (mmol/g) | Reference |
| Cd(II) | 0.330 | researchgate.net |
| Pb(II) | 0.259 | researchgate.net |
| Cu(II) | 0.229 | researchgate.net |
Spectroscopic Characterization of Coordination Geometries and Electronic Structures
A variety of spectroscopic techniques are employed to characterize the coordination geometries and electronic structures of metal-cysteine complexes.
Infrared (IR) spectroscopy is widely used to identify the donor atoms involved in coordination. jocpr.com Shifts in the stretching frequencies of the -NH2, -COOH, and -SH groups upon complexation provide evidence of their interaction with the metal ion. jocpr.comresearchgate.net For example, the disappearance or shift of the S-H stretching band around 2550 cm⁻¹ indicates coordination through the sulfur atom. researchgate.net
Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within the complex and can help in determining the coordination geometry. jocpr.comresearchgate.net For instance, the number and position of d-d transition bands in the electronic spectra of Co(II) and Ni(II) complexes can indicate an octahedral geometry. usm.my
X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for probing the local atomic and electronic structure of metal centers. utep.edunorthwestern.edu XANES can provide information about the oxidation state and coordination geometry of the metal ion, while EXAFS gives details about the bond distances and coordination numbers. utep.edu For example, XANES analysis of copper(II)-cysteine complexes confirmed that the copper remained in the +2 oxidation state. utep.edu
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, particularly for diamagnetic complexes, to provide detailed structural information in solution. researchgate.net For instance, ¹H-NMR and ¹³C-NMR have been used to study mixed-ligand complexes of metformin and cysteine. researchgate.netuobaghdad.edu.iq
Table 4: Spectroscopic Techniques and Their Applications in Cysteine Complex Characterization
| Spectroscopic Technique | Information Obtained | Reference(s) |
| Infrared (IR) Spectroscopy | Identification of donor atoms (S, N, O) involved in coordination. | jocpr.comresearchgate.net |
| Electronic (UV-Vis) Spectroscopy | Determination of coordination geometry and electronic transitions. | jocpr.comresearchgate.netusm.my |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination geometry, bond distances, and coordination numbers. | utep.edunorthwestern.edu |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed solution structure of diamagnetic complexes. | researchgate.netuobaghdad.edu.iq |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for determining the functional groups of penicillamine (B1679230) involved in metal ion coordination. Changes in the vibrational frequencies of the amino (–NH₂), carboxyl (–COO⁻), and sulfhydryl (–SH) groups upon complexation provide direct evidence of metal-ligand bond formation.
In its free state, penicillamine exists as a zwitterion, showing characteristic absorption bands for ν(NH₃⁺) and νas(COO⁻). rsc.org Upon coordination to a metal ion, significant shifts in these bands are observed. For instance, in zinc(II) complexes, the νas(NH₂) band shifts to higher frequencies, indicating coordination through the amino group. rsc.org This is further supported by changes in the δ(NH₂) bending vibrations. rsc.org
Coordination through the carboxylate group is confirmed by shifts in its stretching frequencies. The asymmetric stretching vibration, νas(COO⁻), typically shifts to a higher wavenumber in the complex compared to the free ligand. rsc.org In studies of lanthanide(III) complexes, the involvement of the –COO⁻, –NH₂, and –SH groups in coordination has been discussed based on IR data. tandfonline.com Similarly, IR analysis of chromium trioxide-penicillamine complexes suggests that the amino acid binds to the metal through both the amino and carboxylate groups. ajol.info
The involvement of the sulfur atom in coordination is also evident from IR spectra. In copper(II) complexes, IR measurements indicate that penicillamine coordinates to the metal ion primarily through the sulfur atom. researchgate.net
Table 1: Characteristic IR Frequencies (cm⁻¹) for Penicillamine and its Metal Complexes
| Compound/Complex | ν(NH₂) / ν(NH₃⁺) | νₐₛ(COO⁻) | Other Key Bands | Coordination Sites Indicated |
|---|---|---|---|---|
| Free L-/D-Penicillamine | 3174–2967 (as NH₃⁺) | 1590 / 1595 | δ(NH₂) at 1650 | Zwitterionic form |
| [Zn(L-pen)(phen)]CH₃COO | Shifted to higher frequency | 1622 | δ(NH₂) at 1566 | NH₂, COO⁻ |
| [Zn(D-pen)(phen)]CH₃COO | Shifted to higher frequency | 1620 | δ(NH₂) at 1516 | NH₂, COO⁻ |
| Cu(II)-Penicillamine Complex | - | - | - | S |
| Lanthanide(III)-Penicillamine Complexes | Involved | Involved | Involved | NH₂, COO⁻, SH |
Data sourced from references rsc.orgtandfonline.comresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of penicillamine complexes in solution. ¹H, ¹³C, and hetero-nuclear NMR studies reveal which atoms are involved in the coordination sphere of the metal ion.
²⁰⁷Pb NMR has been particularly insightful. The chemical shifts for Pb(II)-penicillamine solutions were found in a narrow range (1806 ppm to 1873 ppm), suggesting the presence of a dominant complex species, even with a large excess of the ligand. acs.orgnih.govacs.org These shifts are significantly deshielded compared to the solid-state chemical shift of crystalline penicillaminatolead(II), pointing to a different coordination environment in solution. acs.orgacs.org
For other metal ions, such as Ruthenium(III), ¹H NMR of the complex shows a slight shift of the methyl (CH₃) proton peak compared to the free ligand. orientjchem.org A notable reduction in the peak corresponding to the sulfhydryl proton indicates the formation of a metal-sulfur (M-S) bond. orientjchem.org Studies involving methylmercury (B97897) have utilized ¹H NMR to determine the formation constants for its complexes with various sulfhydryl-containing amino acids, including penicillamine. cdnsciencepub.com Furthermore, ⁶⁷Zn NMR has been used to study the interaction of Zn(II) with penicillamine in aqueous solutions, identifying complexes in fast exchange with the hydrated Zn(II) cation. researchgate.net
Table 2: NMR Chemical Shift Changes (Δδ in ppm) for Penicillamine upon Complexation with Pb(II)
| Nucleus | Site | Δδ (ppm) | Observation |
|---|---|---|---|
| ¹³C | C₁ (COO⁻) | +6.0 to +6.5 | Largest downfield shift, confirming carboxylate coordination. |
| ¹³C | C₂, C₃ | Significant downfield shifts | Indicates comprehensive interaction. |
| ¹H | Hₐ | +0.34 to +0.37 | Downfield shift indicates amine/thiolate involvement. |
| ¹H | H꜀ (methyl) | +0.10 to +0.11 | Downfield shift. |
| ²⁰⁷Pb | - | 1806 to 1873 | Narrow range suggests a single dominant complex in solution. |
Data sourced from reference acs.org.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Charge-Transfer Phenomena
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the penicillamine-metal complexes, particularly ligand-to-metal charge-transfer (LMCT) phenomena. Free penicillamine in an aqueous solution typically shows a maximum absorbance in the far-UV region, for example, around 215 nm. orientjchem.org Upon complexation, new absorption bands often appear at longer wavelengths.
A prominent feature in the UV-Vis spectra of many penicillamine-metal complexes is the appearance of an LMCT band, which arises from the transfer of an electron from a ligand-based orbital to a metal-based orbital. In the case of Pb(II)-penicillamine complexes in alkaline solutions, a consistent absorption peak is observed at approximately 298 nm. acs.orgnih.govacs.org This peak is attributed to an S⁻ → Pb(II) LMCT transition and is a strong indicator of thiolate coordination to the lead ion. nih.govacs.org
The formation of a Ru(III)-penicillamine complex results in two new absorption maxima at 310 nm and 545 nm, with the latter being more intense and responsible for the orange color of the stable complex. orientjchem.org The molar absorption coefficient for this complex at 545 nm was determined to be 2.1 × 10⁴ L mol⁻¹ cm⁻¹. orientjchem.org
Complex formation between Cu(II) and penicillamine can result in various species with distinct spectroscopic signatures. A mixed-valence complex, identified as [Cu⁸(I)Cu⁶(II)(Pen)₁₂Cl]⁵⁻, is a major species formed under simulated physiological conditions and is characterized by its violet color. nih.gov The formation of this cluster is influenced by factors such as the Cu:penicillamine ratio and chloride ion concentration. nih.govnih.gov Another intensely colored red-violet mixed-valence complex is formed at a specific penicillamine/copper(II) ratio. nih.gov
Table 3: UV-Vis Absorption Maxima (λₘₐₓ) for Penicillamine-Metal Complexes
| Complex | λₘₐₓ (nm) | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) | Assignment/Observation |
|---|---|---|---|
| Free Penicillamine | 215 | - | Aqueous solution. |
| Pb(II)-Penicillamine | 298 | ~4800 | S⁻ → Pb(II) LMCT. |
| Ru(III)-Penicillamine | 310, 545 | 2.1 x 10⁴ (at 545 nm) | Formation of an orange-colored complex. |
| Cu(II)-Penicillamine (Colorimetric Analysis) | 522 | - | Reported for colorimetric analysis. |
Data sourced from references acs.orgorientjchem.orgnih.govacs.org.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for studying metal complexes that contain unpaired electrons (paramagnetic centers). It is particularly useful for characterizing Cu(II) complexes of penicillamine.
EPR spectroscopy has been used to characterize a series of copper(II)-dithiolate complexes formed in aqueous solution. rsc.org Some of these complexes, like the one formed with D-penicillamine, are long-lived, while others are transient and require rapid-flow and fast-freezing techniques for their study. rsc.org The EPR spectra provide information on the coordination environment of the copper ion, with spectra described for complexes with S₂N₂, S₂O₂, and S₄ ligand donor sets. rsc.org The isotropic and anisotropic g-values obtained from these spectra are interpreted in terms of significant spin-delocalization onto the sulfur and nitrogen ligands. rsc.org
The mixed-valence cluster [Cu⁸(I)Cu⁶(II)(Pen)₁₂Cl]⁵⁻, a major species formed under physiological conditions, has been studied using ESR spectroscopy. nih.gov The formation of this violet species is dependent on several factors, including copper concentration and pH. nih.gov The EPR spectrum of the ternary system involving copper, a hexapeptide, and phenanthroline was studied in both room temperature and frozen solutions to define the chromophore of the predominant adduct at physiological pH. psu.edu The technique is invaluable for detecting and quantifying nitric oxide (NO) production, where NO, being a radical, reacts with metal centers to form EPR-active nitrosyl complexes. researchgate.net
Table 4: EPR Parameters for Selected Paramagnetic Complexes
| Complex System | g-values | Key Findings |
|---|---|---|
| Copper(II)-Dithiolate (e.g., from D-penicillamine) | Isotropic and anisotropic parameters determined | Characterizes long-lived and transient species; indicates spin-delocalization onto S and N ligands. |
| [Cu⁸(I)Cu⁶(II)(Pen)₁₂Cl]⁵⁻ | - | ESR used to identify this major mixed-valence species at neutral pH. |
| (DETC)₂-Fe²⁺-NO | g = 2.038 | Characteristic signal for NO spin trap complex, relevant for studying NO interactions. |
Data sourced from references nih.govrsc.orgresearchgate.net.
Mechanistic Studies of Metal-Cysteine Complex Formation and Dissociation
The formation and dissociation of metal complexes with penicillamine and the related amino acid cysteine are governed by complex kinetics and equilibria influenced by pH, reactant concentrations, and the presence of other coordinating species.
Kinetic studies on the complexation of Ni(II) and Co(II) with L-cysteine (2-amino-3-mercaptopropanoic acid) show that the reaction mechanism involves multiple protonated forms of the ligand. chemijournal.com In the pH range of 5.65 to 6.94, both the monoprotonated and fully deprotonated forms of the ligand are reactive species. chemijournal.com The deprotonated form is found to be significantly more reactive than the monoprotonated form. chemijournal.com The proposed mechanism, which provides the best fit with kinetic data, involves the sulfur atom acting as a bridging ligand. chemijournal.com
The interaction between copper(II) ions and D-penicillamine is particularly complex, involving both complex formation and redox reactions. nih.gov The nature of the resulting products is highly dependent on the metal-to-ligand ratio and the concentration of halide ions. nih.gov When penicillamine is in excess, a polymeric copper(I) complex is formed. nih.gov At a specific D-penicillamine/copper(II) ratio of 1.45, a mixed-valence complex with an intense red-violet color is formed, which contains approximately 44% copper(II). nih.gov The rate of formation of the major mixed-valence cluster, [Cu⁸(I)Cu⁶(II)(Pen)₁₂Cl]⁵⁻, is dependent on copper concentration, the Cu:Pen ratio, chloride ion concentration, pH, and temperature. nih.gov Its formation is notably inhibited by the presence of oxygen and other biological chelating agents. nih.gov
The formation constants of lanthanide(III) complexes with D-penicillamine, including species like [Ln.Pen]⁺ and [Ln.Pen₂]⁻, have been determined from pH-metric data, providing insight into the stability of these complexes in acidic and neutral media. tandfonline.com Studies on the complexation of methylmercury with penicillamine have used NMR to measure equilibrium constants for ligand displacement reactions, allowing for the calculation of microscopic formation constants for complexes where the amino group is either protonated or deprotonated. cdnsciencepub.com These conditional formation constants are strongly dependent on pH due to competition with protons at low pH and hydroxide (B78521) ions at high pH. cdnsciencepub.com
Redox Chemistry and Electrochemical Behavior of 2 Amino 2 Mercaptopropanoic Acid
Oxidation Pathways and Products
The oxidation of 2-Amino-2-mercaptopropanoic acid can proceed through several pathways, leading to a range of products. The specific pathway and resulting products are influenced by the oxidant, reaction conditions, and the presence of catalysts.
The most common oxidation pathway for this compound involves the formation of a disulfide bond. The oxidation of two molecules of this compound results in the formation of penicillamine (B1679230) disulfide. This reaction is a reversible process, although the reduction of the disulfide back to the thiol can be challenging.
The formation of disulfide bridges is an oxidative reaction that can be facilitated by oxidizing agents like molecular oxygen or hydrogen peroxide. creative-proteomics.com In a controlled setting, hydrogen peroxide can be used to achieve high yields of penicillamine disulfide. The reaction involves dissolving D-penicillamine in water, adjusting the pH, and adding hydrogen peroxide in a 1:1 molar ratio, leading to over 90% purity after crystallization. The equilibrium of this reaction favors the formation of the disulfide due to its thermodynamic stability.
The reversibility of this disulfide formation has been studied, comparing it to other disulfides like captopril (B1668294) disulfide. nih.gov The reduction of penicillamine disulfide is not readily achieved with certain reducing agents. For instance, while tributyl phosphine (B1218219) can quantitatively reduce captopril disulfide, it does not produce detectable amounts of penicillamine from its disulfide. nih.gov However, thiol-based reducing agents can partially reduce penicillamine disulfide. nih.gov The effectiveness of these reducing agents varies, as shown in the table below.
Table 1: Efficacy of Thiol Reductants on Penicillamine Disulfide Reduction
| Reductant | Concentration | % Reduction of Penicillamine Disulfide |
|---|---|---|
| Glutathione (B108866) | 25 mM | 15% |
| Dithioerythritol | 25 mM | 8% |
| Cysteine | 25 mM | 5.1% |
Data sourced from a comparative study on the reduction of penicillamine and captopril disulfides. nih.gov
Furthermore, the reduction of a mixed disulfide, penicillamine-cysteine disulfide, by glutathione is six times more effective than the reduction of penicillamine disulfide itself. nih.gov Kinetic analyses have revealed that the initial rate and equilibrium constant for the reduction of penicillamine disulfides by glutathione are significantly lower than those for captopril disulfide at a physiological pH of 7.4. nih.gov In biological systems, such as the cytosol of rat blood cells, the enzyme-mediated reduction of penicillamine disulfide is also less efficient compared to captopril disulfide. nih.gov
Oxidative deamination is a significant metabolic pathway for amino acids, involving the removal of an amino group to form an α-keto acid and ammonia (B1221849). wikipedia.orggpnotebook.com This process is typically catalyzed by enzymes such as L-amino acid oxidase and D-amino acid oxidase, which are flavoproteins containing FMN and FAD, respectively. wordpress.com The reaction generates hydrogen peroxide as a byproduct, which is subsequently decomposed by catalase. wordpress.com
While the primary site of oxidative deamination is the liver, this reaction is crucial for the breakdown of amino acids. wikipedia.orggpnotebook.com For instance, the oxidative deamination of L-cysteine by L-amino acid oxidase yields the highly reactive imine, 2-imino-3-mercaptopropionic acid. nih.govresearchgate.net In the absence of trapping agents, this leads to the formation of ammonia, with only a small yield of the corresponding α-keto acid. nih.govresearchgate.net
Monoamine oxidases (MAOs) are another class of enzymes that catalyze oxidative deamination, particularly of biogenic amines, producing aldehydes and hydrogen peroxide. nih.gov Although penicillamine itself does not appear to affect MAO activity, its complexes, such as a nitrosyl iron complex with penicillamine ligands, have been shown to selectively inhibit MAO-A. nih.gov This suggests an indirect role in modulating oxidative pathways. The inhibition of collagen cross-linking by penicillamine is also linked to the oxidative deamination of lysyl residues, a process that can be affected by chelating agents. researchgate.net
The oxidation of this compound can be significantly influenced by the presence of catalysts, particularly transition metal ions. Copper, for example, plays a crucial role in this process. nih.govnih.gov In plasma, the transformation of D-penicillamine is rapid and primarily occurs through oxidation. nih.gov The rate of this transformation is dependent on the concentration of albumin, which is known to bind trace amounts of transition metals like copper. nih.gov
Studies have shown that removing transition metals from albumin solutions reduces the rate of D-penicillamine oxidation. nih.gov Restoring copper concentrations to physiological levels reinstates the original oxidation rate, indicating that albumin-associated copper catalyzes the oxidation of D-penicillamine. nih.gov This catalytic activity of copper in combination with D-penicillamine has been observed to generate hydrogen peroxide in cancer cell cultures. nih.gov
The mechanism of catalyzed oxidation is not limited to biological systems. In electrochemical studies, vanadium complexes have been shown to act as electron-transfer mediators in the electrocatalytic oxidation of thiols, including those similar to penicillamine. acs.org This process can follow Michaelis-Menten type kinetics, involving the formation of an intermediate species between the oxidized vanadium complex and the thiol substrate. acs.org
Electrochemical Activity and Sensing Principles
The electrochemical properties of this compound are utilized in various analytical techniques for its detection and quantification. Its thiol group is electroactive, allowing for direct electrochemical measurement.
Voltammetric methods are widely employed to study the electrochemical behavior of this compound. Cyclic voltammetry (CV) of D-penicillamine at a boron-doped diamond electrode shows a well-defined, irreversible oxidation peak. nih.gov In contrast, a glassy carbon electrode provides a less defined response. nih.gov The peak potentials in CV are influenced by the pH of the solution, decreasing as the pH increases. nih.gov
Chronoamperometry has been used to determine the diffusion coefficient of penicillamine and the kinetic parameters of its electrocatalytic oxidation. nih.govbrieflands.com This technique, along with CV and linear sweep voltammetry (LSV), has been applied to study the electrocatalytic oxidation of cysteine, a related thiol, using mediators. nih.govnih.gov These studies provide insights into the electron transfer reactions and the role of mediators. nih.govnih.gov
Electrochemical impedance spectroscopy (EIS) is another powerful tool used to investigate the interfacial properties and electron transfer kinetics of modified electrodes used for penicillamine sensing. kaist.ac.kr
To improve the sensitivity and selectivity of electrochemical detection of this compound, various modified electrodes have been developed. These modifications aim to enhance the electrocatalytic oxidation of the analyte.
Carbon paste electrodes modified with multiwall carbon nanotubes (MWCNTs) and a mediator like methyldopa (B1676449) have been shown to be effective for the electrocatalytic determination of penicillamine. nih.govbrieflands.com The presence of the mediator and the high surface area of the MWCNTs lead to a significant enhancement of the oxidation peak current. nih.govbrieflands.com Similarly, a carbon paste electrode modified with WO3 nanorods and an ionic liquid increased the oxidation peak current of D-penicillamine by approximately 6.2 times compared to an unmodified electrode. researchgate.net Another sensor utilizing a multi-walled carbon nanotube-Co3O4 nanocomposite also demonstrated admirable electrocatalytic ability towards D-penicillamine oxidation. mdpi.com
The use of mediators is a common strategy. For instance, 4,4′-biphenol has been used as a homogeneous mediator for the determination of cysteine, significantly accelerating the electron transfer reactions. nih.govnih.gov The electrocatalytic mechanism often involves the oxidation of the mediator at the electrode surface, followed by a chemical reaction with the thiol, which regenerates the mediator. nih.govbrieflands.com
The development of chiral sensors for penicillamine enantiomers has also been explored. A vancomycin-based membrane electrode showed a stronger binding effect for D-penicillamine compared to L-penicillamine. rsc.org Another chiral sensor based on zinc oxide/vancomycin also demonstrated good enantioselectivity for penicillamine enantiomers. electrochemsci.org
Table 2: Performance of Modified Electrodes for D-Penicillamine Detection
| Electrode Modification | Voltammetric Technique | Linear Range (µM) | Detection Limit (µM) |
|---|---|---|---|
| MWCNTs/Methyldopa/CPE | Square Wave Voltammetry | 0.2 - 250 | 0.1 |
| WO3 Nanorods/Ionic Liquid/CPE | Differential Pulse Voltammetry | 0.08 - 235 | 0.03 |
| MWCNT-Co3O4/BF/ILCPE | Not Specified | 0.05 - 100 | 0.015 |
Data compiled from various studies on electrochemical sensors for D-penicillamine. nih.govbrieflands.comresearchgate.netmdpi.com
Electrode Surface Modification for Enhanced Electrochemical Detection
The development of sensitive and selective electrochemical sensors often relies on the strategic modification of electrode surfaces. The goal of such modifications is to improve the electrode's performance by enhancing the electron transfer rate, increasing the analyte concentration at the surface, and preventing fouling. Compounds like this compound and its structural isomers, such as 3-mercaptopropionic acid and cysteine (2-amino-3-mercaptopropanoic acid), are particularly well-suited for this purpose due to the strong affinity of their thiol groups for noble metal surfaces like gold and silver. This affinity allows for the formation of stable, well-ordered self-assembled monolayers (SAMs) on the electrode surface. atamanchemicals.comrsc.org
These SAMs can be further functionalized to create a tailored interface for specific analytical applications. atamanchemicals.com The terminal carboxylic acid group of the monolayer can be used to covalently attach other molecules, such as enzymes or specific binding peptides, creating highly selective biosensors. atamanchemicals.com
For instance, research on related mercapto acids has demonstrated the effectiveness of this approach. A gold electrode modified with a SAM of 3-mercaptopropionic acid has been utilized for the selective determination of dopamine (B1211576) in the presence of ascorbic acid. science.gov In this application, the modified surface helps to discriminate between the two compounds, which often interfere with each other in electrochemical measurements. science.govresearchgate.net Similarly, such modified electrodes have been employed in the development of sensors for metal ions like copper, where the terminal groups of the SAM can chelate the metal ions, concentrating them at the electrode surface for more sensitive detection. researchgate.net
Another strategy to enhance electrochemical detection involves the use of mediators. A study on the detection of cysteine (2-amino-3-mercaptopropanoic acid) employed 4,4′-biphenol as a homogeneous mediator with a glassy carbon electrode (GCE). nih.gov The mediator facilitates the electron transfer process between the analyte and the electrode, leading to a significant amplification of the electrochemical signal. nih.gov This approach resulted in a linear response over a wide concentration range and a low detection limit for cysteine. nih.gov
The table below summarizes findings from studies on related mercapto acids, illustrating the impact of electrode modification on electrochemical detection performance.
| Electrode System | Analyte | Key Findings |
| 3-mercaptopropionic acid modified gold electrode | Dopamine | Enabled selective determination in the presence of ascorbic acid. science.gov |
| 3-mercaptopropionic acid and EDTA modified gold electrode | Copper (Cu2+) | Achieved a wide linear response range and a very low detection limit. researchgate.net |
| 4,4′-biphenol mediated Glassy Carbon Electrode | Cysteine | Demonstrated enhanced electrocatalytic oxidation and a low detection limit. nih.gov |
These examples, while often involving structural isomers, highlight the principles that are directly applicable to this compound. The presence of the thiol group for surface anchoring and the amino and carboxyl groups for further functionalization make it a highly promising candidate for the development of advanced electrochemical sensors.
Role as a Reducing Agent in Chemical Systems
The thiol group in this compound is readily oxidized, which allows this compound to function as an effective reducing agent in a variety of chemical contexts. atamanchemicals.comatamankimya.com The tendency of the thiol group to donate a hydrogen atom or an electron is central to its reducing properties. np-mrd.org This reactivity is particularly evident in its interactions with oxidizing agents and metal ions.
In the presence of an oxidizing agent, the thiol group of this compound can be oxidized to form a disulfide bond with another molecule of the same compound, yielding a dimer. This reversible oxidation-reduction process is a hallmark of many biological thiols. np-mrd.orgecmdb.ca Further oxidation can lead to the formation of sulfinic or sulfonic acids. np-mrd.org
The reducing capabilities of mercapto acids are also utilized in synthetic chemistry. They can participate in a range of reactions, including addition, elimination, and cyclization reactions. atamanchemicals.com For example, the oxidation of 2-mercaptopropionic acid by hexacyanoferrate(III) has been studied kinetically. The reaction proceeds through the formation of an intermediate complex between the thiol and the hexacyanoferrate(III) ion, followed by an electron-transfer step. researchgate.net
Furthermore, mercaptopropionic acids can act as reducing agents in the presence of metal ions. atamanchemicals.com They can donate electrons to reduce metal ions to lower oxidation states. atamanchemicals.com This property is not only important in synthetic applications but also plays a role in the antioxidant behavior of such compounds, where they can mitigate oxidative stress by reducing reactive oxygen species, sometimes in processes catalyzed by metal ions. np-mrd.orgchembk.com
The table below provides examples of chemical systems where mercapto acids act as reducing agents.
| Oxidizing Agent/System | Mercapto Acid | Products/Observations |
| Air (in neutral/alkaline solution) | Cysteine | Cystine (disulfide dimer) chembk.com |
| Hexacyanoferrate(III) | 2-Mercaptopropionic acid | Formation of an intermediate complex followed by electron transfer. researchgate.net |
| Metal Ions | Mercaptopropionic acid | Reduction of metal ions to lower oxidation states. atamanchemicals.com |
Enzymatic Interactions and Biocatalysis Involving 2 Amino 2 Mercaptopropanoic Acid
Substrate Recognition and Catalytic Mechanisms of Thiol Dioxygenases
Thiol dioxygenases are a class of non-heme iron-dependent enzymes that catalyze the oxidation of thiol-containing compounds. nih.govua.edunih.gov The interaction of 2-amino-2-mercaptopropanoic acid and its analogs with these enzymes, particularly cysteine dioxygenase (CDO), provides critical insights into substrate specificity and the catalytic mechanism.
Cysteine Dioxygenase (CDO) Substrate Binding and Turnover
Cysteine dioxygenase (CDO) is a key enzyme in cysteine catabolism, converting cysteine to cysteine sulfinic acid. researchgate.net The binding of substrates to the active site of CDO is a crucial step for its catalytic activity. For a molecule to bind to the CDO active site, the presence of a terminal functional group with a negative charge, such as a carboxylate, is generally required. researchgate.net The size of the amino acid side chain does not appear to be a stringent factor for binding. researchgate.net
In the case of the natural substrate, L-cysteine, it coordinates to the mononuclear iron center in the active site in a bidentate fashion through its thiolate and neutral amine groups. nih.govnih.gov This binding mode is crucial for the subsequent oxygen-dependent oxidation. Spectroscopic and computational studies have confirmed the direct ligation of the sulfur atom of cysteine to the Fe(II) ion in the active site. acs.org
While this compound is an analog of cysteine, its specific binding and turnover by CDO are influenced by its unique structure. Studies with related compounds like 3-mercaptopropionic acid, which lacks the α-amino group, show that it can act as an inhibitor of CDO. researchgate.netresearchgate.net This suggests that the amino group is important for proper positioning and turnover.
Influence of Outer-Sphere Residues on Enzymatic Activity
The active site of thiol dioxygenases is not solely defined by the iron center and its direct ligands. A conserved sequence of amino acids, often referred to as the Ser-His-Tyr (S-H-Y) motif, is located in the outer coordination sphere of the iron site and plays a significant role in modulating enzymatic activity. nih.govnih.govnih.govutsa.eduresearchgate.net These residues can influence substrate binding, catalytic efficiency, and O2-binding through a network of hydrogen bonds. nih.govnih.gov
In some thiol dioxygenases, like 3-mercaptopropionic acid dioxygenase (MDO), the tyrosine residue of the S-H-Y motif (Tyr159) has been shown to form a hydrogen bond with the Fe-bound nitric oxide (NO), a mimic of the proposed Fe(III)-superoxide intermediate. nih.gov This interaction can alter the binding affinity and geometry of ligands at the iron center. nih.gov Furthermore, perturbations in this hydrogen bond network can switch the coordination of substrates like cysteine from monodentate (thiolate only) to bidentate (thiolate and amine). nih.gov
In mammalian CDO, a unique post-translational modification occurs where a tyrosine residue (Tyr157) in the outer sphere forms a cross-link with a cysteine residue (Cys93). researchgate.net This cross-link is thought to enhance the catalytic efficiency of the enzyme. researchgate.net The presence or absence of specific residues in the outer sphere, such as an arginine or glutamine at a particular position, can also dictate the substrate specificity of the enzyme, determining whether it preferentially oxidizes cysteine or other thiols like 3-mercaptopropionic acid. nih.govacs.org
Role in Amino Acid Metabolism and Interconversions
The metabolism of this compound and related thiol-containing amino acids involves several key enzymatic processes, including transamination and decarboxylation, leading to the formation of various metabolic intermediates.
Transamination and Decarboxylation Processes
Transamination, a crucial reaction in amino acid metabolism, involves the transfer of an amino group to an α-keto acid. In the context of cysteine metabolism, transamination can lead to the formation of 3-mercaptopyruvate (B1229277). nih.govnih.gov While specific studies on the direct transamination of this compound are limited, the process is well-documented for its isomer, L-cysteine. Bacterial aminotransferases have been shown to catalyze the conversion of cysteine to 3-mercaptopyruvate. nih.gov
Decarboxylation is another important metabolic fate for amino acids. In the taurine (B1682933) biosynthesis pathway, cysteine sulfinic acid, derived from the oxidation of cysteine, undergoes decarboxylation by cysteine sulfinic acid decarboxylase (CSAD) to form hypotaurine. nih.gov A specific three-residue motif within the active site of CSAD is responsible for its substrate specificity. nih.gov The potential for this compound or its derivatives to undergo similar decarboxylation reactions would depend on their recognition by the respective decarboxylases. Electrochemical methods have also been explored for the decarboxylation of related amino acid derivatives. beilstein-journals.org
Formation and Reactivity of Metabolic Intermediates
The enzymatic processing of sulfur-containing amino acids gives rise to a variety of reactive metabolic intermediates. The transamination of L-cysteine produces 3-mercaptopyruvate, which is a key intermediate in several metabolic pathways. nih.govnih.gov However, 3-mercaptopyruvate is unstable in solution and can exist in equilibrium with a cyclic dimer. nih.gov It can also undergo rapid and irreversible aldol (B89426) dimerization. nih.gov
The oxidative deamination of L-cysteine by L-amino acid oxidase yields the highly reactive imine, 2-imino-3-mercaptopropanoic acid. nih.gov This intermediate can be trapped with reagents like semicarbazide. nih.gov The reactivity of these intermediates underscores the importance of tightly regulated enzymatic pathways to channel them towards specific metabolic fates and prevent their accumulation or non-specific reactions.
Inhibition of Enzyme Systems by Thiol-Containing Compounds
Thiol-containing compounds, including this compound and its analogs, are known to inhibit various enzyme systems. nih.govnih.gov This inhibition can occur through several mechanisms, including chelation of metal cofactors, modification of active site cysteine residues, or by acting as competitive inhibitors. nih.govresearchgate.net
For instance, simple thiol compounds have been shown to be effective reversible inhibitors of metalloproteases, with inhibition constants in the millimolar to micromolar range. nih.gov The inhibitory mechanism often involves the coordination of the deprotonated thiol group to the zinc ion in the active site of the enzyme. researchgate.nettandfonline.com In some cases, as with cysteine and the enzyme Astacus protease, the thiol compound can act as a weak chelator, slowly removing the metal cofactor from the enzyme. nih.gov
Thiol-containing molecules are also known to inhibit metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. researchgate.netacs.org Compounds like captopril (B1668294) and thiorphan, which contain a thiol group, can bind to the zinc ion in the active site of these enzymes and block their activity. researchgate.net Similarly, 3-mercaptopropionic acid is a known competitive inhibitor of glutamate (B1630785) decarboxylase, an enzyme involved in the synthesis of the neurotransmitter GABA. atamanchemicals.comresearchgate.net This inhibition leads to a decrease in GABA levels in the brain. atamanchemicals.com
The inhibitory properties of thiol-containing compounds are summarized in the table below:
| Enzyme System | Thiol-Containing Inhibitor | Mechanism/Effect |
| Metallo-β-Lactamases | Thiol compounds (e.g., captopril, thiorphan) | Bind to the active site zinc ion, blocking enzyme activity. researchgate.net |
| Glutamate Decarboxylase | 3-Mercaptopropionic acid | Competitive inhibitor, leading to reduced GABA synthesis. atamanchemicals.comresearchgate.net |
| Astacus Protease | Cysteine | Acts as a weak chelator, removing the zinc cofactor. nih.gov |
| Thermolysin | Peptidyl cysteamides | Competitive inhibition through coordination of the thiolate to the catalytic zinc ion. tandfonline.com |
| Acetylcholinesterase | Avarol-thio derivatives | Inhibits enzyme activity. tandfonline.comnih.gov |
Advanced Analytical Methodologies for the Characterization and Quantification of 2 Amino 2 Mercaptopropanoic Acid
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of amino acids, including 2-amino-2-mercaptopropanoic acid. The choice of chromatographic technique and detection mode is critical for achieving the desired selectivity and sensitivity.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (Fluorescence, UV-Vis, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for amino acid analysis due to its versatility and efficiency. myfoodresearch.com For compounds like this compound that lack a strong chromophore, derivatization is often necessary to enable detection by UV-Vis or fluorescence detectors. myfoodresearch.comgoogle.com
Fluorescence Detection: Pre-column derivatization with reagents like o-phthaldialdehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid, yields highly fluorescent isoindole derivatives that can be detected with high sensitivity. oup.comresearchgate.netnih.govnih.gov This method is favored for its low detection limits, often in the picomole to femtomole range. nih.govusp.org Another fluorescent label, 2-aminoacridone, reacts with the primary amine group and allows for detection at picomolar levels. sigmaaldrich.com N-(1-pyrenyl) maleimide (B117702) (NPM) has also been successfully used as a derivatizing agent for aminothiols, enabling sensitive fluorescence detection. nih.gov
UV-Vis Detection: Following derivatization, the resulting products can also be monitored using a UV-Vis detector. atamanchemicals.com For instance, OPA derivatives absorb in the UV region, typically around 330-340 nm. google.comnih.govpjsir.org While generally less sensitive than fluorescence detection, UV-Vis offers a robust alternative. google.com Direct UV detection of underivatized amino acids is possible at short wavelengths (190-210 nm), but this approach can be limited by interferences from other compounds in complex matrices. myfoodresearch.com
Mass Spectrometry (MS) Detection: Coupling HPLC with mass spectrometry (LC-MS) provides high selectivity and sensitivity, and can often be performed without derivatization. nih.govresearchgate.net However, derivatization can improve chromatographic separation on reversed-phase columns and enhance ionization efficiency in the mass spectrometer. mdpi.commdpi.com Techniques like electrospray ionization (ESI) are commonly used. mdpi.comnih.gov The use of stable isotope-labeled internal standards in LC-MS analysis can correct for matrix effects and improve quantification accuracy. utah.edu
Interactive Data Table: HPLC Detection Methods for Amino Acid Analysis
| Detection Mode | Derivatization Required | Typical Reagents | Detection Wavelengths (nm) | Sensitivity | Key Advantages |
| Fluorescence | Yes | OPA/thiol, 2-aminoacridone, NPM | Ex: ~330-350, Em: ~450 | High (fmol-pmol) | High sensitivity and selectivity |
| UV-Vis | Often | OPA | ~330-340 | Moderate (pmol) | Robust and widely available |
| Mass Spectrometry | Optional | FMOC, Urea | N/A (m/z ratio) | Very High | High selectivity, structural info |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for amino acid analysis, but it requires derivatization to increase the volatility of the analytes. nih.gov A two-step derivatization is common, involving esterification of the carboxylic acid group followed by acylation of the amino group. mdpi.com For instance, tert-butyldimethylsilyl (TBDMS) derivatization has been used for the analysis of sulfur-containing amino acids. acs.org
One of the challenges with GC-MS analysis of certain amino acids, including cysteine and its analogs, is the potential for decomposition during derivatization or analysis. nih.gov For example, cysteine can decompose to dehydroalanine (B155165) under typical GC-MS conditions. nih.gov This highlights the importance of careful method development and validation. Despite these challenges, GC-MS offers excellent chromatographic resolution and sensitive detection. nih.govd-nb.info The stability of the derivatized products is a critical factor for reliable quantification. mdpi.com
Ion-Exchange Chromatography
Ion-exchange chromatography (IEC) is a classical and robust method for the separation of amino acids based on their charge properties. 193.16.218uni-mate.hu The separation is typically achieved using a strongly acidic cation-exchange column. researchgate.net Post-column derivatization with reagents like ninhydrin (B49086) or OPA is then used for detection. researchgate.net193.16.218oup.com
IEC is known for its excellent resolving power, allowing for the separation of a large number of amino acids and related compounds in a single run. 193.16.218researchgate.net The use of lithium buffer systems can further improve the separation of complex biological fluids. 193.16.218 While pre-column derivatization methods are common in HPLC, IEC with post-column derivatization minimizes sample preparation time and reduces interferences as contaminants are often removed before the derivatization step. 193.16.218uni-mate.hu
Pre- and Post-Column Derivatization Strategies for Amino Acid Analysis
Derivatization is a key step in the analysis of amino acids by HPLC and GC to enhance their detectability and improve chromatographic properties. nih.govchromatographyonline.com
O-Phthaldialdehyde (OPA) Derivatization with Thiol Additives (e.g., 3-Mercaptopropionic Acid)
The reaction of primary amines with OPA in the presence of a thiol at an alkaline pH is a widely used pre-column derivatization method for HPLC analysis. oup.comnih.govresearchgate.net This reaction rapidly forms highly fluorescent 1-alkylthio-2-substituted isoindoles. elte.hu Various thiols can be used, with 3-mercaptopropionic acid (MPA) and 2-mercaptoethanol (B42355) (MCE) being common choices. oup.comresearchgate.netnih.govresearchgate.net The addition of MPA can increase the polarity of the derivatized products, leading to better separation on reversed-phase columns. chromatographyonline.com
The derivatization reaction is typically fast, occurring at room temperature. elte.hushimadzu.com Automated pre-column derivatization systems are often employed to ensure reproducibility. nih.govchromatographyonline.com A significant drawback of OPA is its lack of reactivity with secondary amino acids. researchgate.netnih.gov
Stability and Spectroscopic Properties of Derivatized Products
The stability of the OPA-derivatized products is a critical consideration for accurate quantification. researchgate.net The derivatives can be unstable, and their stability is influenced by several factors, including the specific amino acid, the thiol used, the reaction time, and the composition of the reagent. researchgate.netnih.govchula.ac.th
Studies have shown that altering the molar ratio of OPA to the thiol additive can significantly impact the stability of the derivatives. nih.govnih.gov For example, increasing the concentration of the thiol can enhance the stability of the resulting isoindole. nih.govresearchgate.net The derivatized products exhibit characteristic fluorescence spectra, with excitation maxima typically around 340 nm and emission maxima around 450 nm. myfoodresearch.comusp.org The UV absorbance maximum is generally observed around 335 nm. pjsir.org Mass spectrometry has been instrumental in elucidating the structure of the derivatives and their transformation products, confirming the formation of isoindoles and, in some cases, species containing an additional OPA molecule. nih.govnih.gov
Interactive Data Table: Factors Influencing OPA Derivative Stability
| Factor | Influence on Stability |
| Thiol Additive | Different thiols (e.g., MPA, NAC) yield derivatives with varying stability. |
| OPA/Thiol Ratio | Higher thiol concentration can increase derivative stability. |
| Reaction Time | Derivatives can degrade over time, requiring controlled reaction and injection times. |
| Amino Acid Structure | The structure of the amino acid itself can affect the stability of its OPA derivative. |
| pH | The reaction is performed at an alkaline pH, which is optimal for the derivatization but can also influence stability. |
Automated Derivatization Systems
Automated derivatization systems significantly enhance the throughput, precision, and reproducibility of this compound analysis by minimizing manual sample handling. These systems are typically integrated with high-performance liquid chromatography (HPLC) and employ various reagents to convert the analyte into a derivative that is more easily detected, often by fluorescence or UV-Vis absorption.
A common approach involves pre-column derivatization using o-phthaldialdehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid (MPA). chromatographyonline.com This reaction targets primary amines to form highly fluorescent isoindole derivatives. chromatographyonline.comtandfonline.com The entire process, from reagent addition and mixing to injection into the HPLC system, can be fully automated using the pretreatment functions of modern autosamplers. chromatographyonline.comlcms.cz One study demonstrated a fully automated method where a 10-µL sample was mixed with an OPA/MPA solution and a borate (B1201080) buffer, allowed to react for one minute, and then injected for analysis. chromatographyonline.com For secondary amines, 9-fluorenylmethyl chloroformate (FMOC) is often used in conjunction with OPA in automated multi-step derivatization programs. lcms.czchemetrix.co.za
Sequential Injection (SI) analysis represents another powerful automation technique. An SI method for the automated derivatization of D-Penicillamine with OPA and glycine (B1666218) has been developed, offering a high sampling rate of 73 samples per hour. tandfonline.com This computer-controlled operation enhances the stability of the otherwise unstable OPA derivatives by ensuring precise timing. tandfonline.com
Novel approaches have further streamlined the process. An "in-needle Pre-column Derivatization for Amino acids Quantification (iPDAQ)" method performs the entire derivatization online within the autosampler's injection needle. nih.gov This minimizes reagent consumption and doubles the sample throughput per batch compared to conventional in-vial methods. nih.gov Other automated techniques include headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization using reagents like 2,3,4,5,6-pentafluorobenzyl bromide for the analysis of volatile thiols. nih.gov
Table 1: Examples of Automated Derivatization Systems for Thiol-Containing Amino Acids
| System/Method | Reagent(s) | Analyte(s) | Key Features | Detection | Reference |
| Sequential Injection (SI) | o-phthalaldehyde (B127526) (OPA) / Glycine | D-Penicillamine, Captopril (B1668294), N-acetylcysteine | High throughput (73 h⁻¹); Reduced reagent consumption; Computer-controlled timing | Fluorimetry | tandfonline.com |
| Automated Pre-Column (HPLC) | OPA / 3-mercaptopropionic acid (MPA) | Amino Acids | Fully automated via autosampler pretreatment function; 1 min reaction time | Fluorescence, MS | chromatographyonline.com |
| In-Needle Derivatization (iPDAQ) | OPA / MPA / FMOC | Primary & Secondary Amino Acids | Online, in-needle reaction; Reduced reagent use; Increased throughput | Fluorescence | nih.gov |
| Automated Pre-Column (HPLC) | Monobromobimane (MBB) | Cysteine, Glutathione (B108866) | Optimized for plant tissues; High reproducibility (CV < 1.6%) | Fluorimetry | mdpi.com |
Electrochemical Detection Methods
Electrochemical methods offer high sensitivity, selectivity, and relatively low instrumentation cost for the determination of this compound. These techniques are typically based on the electrocatalytic oxidation of the analyte at the surface of a chemically modified electrode.
Voltammetric methods, such as square-wave voltammetry (SWV) and cyclic voltammetry (CV), are commonly employed. One approach involves the electro-oxidation of dopamine (B1211576) at a glassy carbon electrode (GCE); in the presence of thiols like penicillamine (B1679230) or cysteine, a nucleophilic addition occurs, leading to an enhanced anodic current that is proportional to the thiol concentration. researchgate.net Using this principle, a square-wave voltammetry method for penicillamine achieved a detection limit of 0.08 µM. researchgate.net
The modification of electrode surfaces with nanomaterials is a key strategy for improving sensor performance. A carbon paste electrode modified with multiwall carbon nanotubes (MWCNTs) has been used to determine penicillamine, achieving a detection limit of 0.1 µM with a linear range of 0.2–250 µM. brieflands.com Similarly, a GCE modified with a nanocomposite of gold nanoparticles and reduced graphene oxide (p-DPA@ERGO/GC) was developed as a D-penicillamine sensor, exhibiting a detection limit of 0.10 µM and a wide linear range from 1.4 to 541 µM. nih.govresearchgate.net
For the analysis of cysteine (2-amino-3-mercaptopropanoic acid), a GCE using 4,4′-biphenol as a homogeneous mediator has been reported. nih.govresearchgate.netbrieflands.com The mediator accelerates the electron transfer reactions, allowing for sensitive detection. nih.govresearchgate.net This method demonstrated a linear response for cysteine from 10 to 1000 µM with a detection limit of 0.99 µM. nih.govresearchgate.netbrieflands.com The practical applicability of these sensors is often validated by successful determination of the analyte in real samples, including pharmaceutical formulations and biological fluids. researchgate.netbrieflands.com
Table 2: Performance of Selected Electrochemical Methods for this compound and Related Thiols
| Electrode/Sensor | Method | Analyte | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Glassy Carbon Electrode (GCE) with Dopamine | Square-Wave Voltammetry (SWV) | Penicillamine | 0.10–2.5 | 0.08 | researchgate.net |
| Multiwall Carbon Nanotube Paste Electrode | Square-Wave Voltammetry (SWV) | Penicillamine | 0.2–250 | 0.1 | brieflands.com |
| p-DPA@ERGO/GC | Amperometry | D-Penicillamine | 1.4–541 | 0.10 | nih.gov |
| Glassy Carbon Electrode (GCE) with 4,4′-biphenol | Voltammetry | Cysteine | 10–1000 | 0.99 | nih.govresearchgate.net |
Spectroscopic Quantification Approaches (Spectrophotometry, Spectrofluorimetry, Chemiluminescence)
Spectroscopic methods are widely used for the quantification of this compound due to their simplicity, speed, and accessibility. These methods rely on the formation of a colored or fluorescent product following a chemical reaction.
Spectrophotometry involves measuring the absorption of light by a colored derivative of the analyte. Several chromogenic reagents have been utilized for D-penicillamine.
2,6-dichloroquinone-4-chlorimide (DCQ): Reacts with D-penicillamine to form a yellow complex with maximum absorbance at 431 nm. The method is linear over a concentration range of 4-20 µg/mL with a detection limit of 0.15 µg/mL. nih.gov
Fe(III)-Tiron System: An indirect method where the thiol group reduces Fe(III) to Fe(II). The remaining Fe(III) forms a colored complex with tiron, which is measured at 660 nm. This method showed good linearity in the range of 0.008000–0.04800 mg/mL. atlantis-press.com
2,6-dichlorophenolindophenol (2,6-DCPIP): This reagent produces a bluish-green compound with penicillamine, showing maximum absorbance at 610 nm and obeying Beer's law in the 0.005-0.100 ppm range. asianpubs.org
Metal Complexation: Penicillamine forms colored complexes with various metal ions, such as Ni(II), Co(II), and Pb(II), which can be quantified spectrophotometrically at their specific maximum wavelengths. nih.gov
Spectrofluorimetry offers higher sensitivity than spectrophotometry. It is often coupled with HPLC after a derivatization step that yields a fluorescent product. As mentioned in section 6.2.3, the reaction with o-phthalaldehyde (OPA) and a thiol is a classic example. tandfonline.com The resulting isoindole derivatives are highly fluorescent, allowing for sensitive detection. For instance, in an automated sequential injection method for D-Penicillamine, the fluorescent derivative was detected using an excitation wavelength of 320 nm and an emission wavelength of 420 nm. tandfonline.com
Chemiluminescence detection, known for its exceptional sensitivity, can also be coupled with liquid chromatography for the determination of penicillamine in samples like human urine. brieflands.com
Table 3: Spectroscopic Methods for the Quantification of Penicillamine
| Method | Reagent/System | λmax (nm) | Linear Range | Reference |
| Spectrophotometry | 2,6-dichloroquinone-4-chlorimide (DCQ) | 431 | 4–20 µg/mL | nih.gov |
| Spectrophotometry | Fe(III)-Tiron System | 660 | 0.008–0.048 mg/mL | atlantis-press.com |
| Spectrophotometry | 2,6-dichlorophenolindophenol (2,6-DCPIP) | 610 | 0.005–0.100 ppm | asianpubs.org |
| Spectrofluorimetry | o-phthalaldehyde (OPA) / Glycine | 320 (Ex) / 420 (Em) | 2.5–7.5 mg/L | tandfonline.com |
Development of Analytical Standards and Reference Materials
The reliability and accuracy of any quantitative analysis depend on the availability of high-purity analytical standards and certified reference materials (CRMs). acs.orgnih.gov CRMs are essential for method validation, quality control, and establishing metrological traceability of measurement results to the International System of Units (SI). nih.govnih.govschmc.ac.kr
The development of a CRM, particularly a matrix-matched CRM, is a meticulous process. For amino acids, this has been demonstrated in the creation of CRMs using dried blood spots (DBS). acs.orgnih.govschmc.ac.kr The process involves:
Characterization: The property values (e.g., mass fraction) of the amino acids in the candidate material are determined using a primary reference measurement procedure, such as isotope-dilution mass spectrometry (ID-MS). acs.orgnih.govschmc.ac.kr
Homogeneity Assessment: The between-unit (e.g., between-spot) homogeneity is rigorously tested to ensure uniformity of the CRM batch. For DBS CRMs, between-spot homogeneities were found to be less than 2.1%. acs.orgschmc.ac.kr
Stability Studies: The stability of the analyte in the matrix is assessed under various storage and transport conditions to establish a shelf-life.
Uncertainty Assignment: All potential sources of uncertainty in the characterization, homogeneity, and stability assessments are evaluated and combined to state a total expanded uncertainty at a specified confidence level (e.g., 95%). acs.orgnih.gov
For amino acids, high-purity CRMs intended for use as primary reference materials have also been developed, with purity determined by traceable titration methods. jst.go.jp In addition to CRMs, isotopically labeled standards, such as L-Cysteine-¹³C₃,¹⁵N, are crucial for quantitative analysis using ID-MS. lgcstandards.com A Certificate of Analysis for such a standard provides critical information on its chemical and isotopic purity, methods of identification (e.g., NMR, MS), and recommended storage conditions. lgcstandards.com Commercial analytical standards for related compounds like 2-Mercaptopropionic acid are also available with specified purity grades. sigmaaldrich.com These standards and reference materials form the foundation of the measurement traceability hierarchy, ensuring that analytical results are accurate and comparable across different laboratories and methods. acs.orgnih.gov
Biophysical Interactions and Supramolecular Assemblies Involving 2 Amino 2 Mercaptopropanoic Acid
Amino Acid-Amino Acid Interactions and Their Contributions to Protein Structure and Function
The interactions between amino acids are the primary determinants of protein structure and, consequently, their function. Penicillamine (B1679230), as an analog of the naturally occurring amino acid cysteine, provides a unique case study for understanding these interactions.
Electrostatic Interactions on Charged Monolayers
Electrostatic interactions play a crucial role in the association of amino acids with charged surfaces. Studies using field-effect transistors modified with self-assembled monolayers (SAMs) that mimic charged amino acid side chains have provided a quantitative way to analyze these interactions. For instance, on a negatively charged monolayer of 3-mercaptopropionic acid, cationic amino acids exhibit concentration-dependent responses, indicating a direct electrostatic interaction. rsc.orgresearchgate.net Conversely, on a positively charged monolayer of 2-mercaptoethylamine, nonspecific responses were observed for all tested amino acids, suggesting that the nature of the charged surface dictates the selectivity of the interaction. rsc.orgresearchgate.net
Influence of Environmental Factors (e.g., Ionic Strength, pH) on Interactions
Environmental factors such as ionic strength and pH significantly modulate amino acid interactions. An increase in ionic strength has been shown to decrease the rate of some ligand substitution reactions involving D-penicillamine, suggesting a shielding effect of the increased ion concentration on electrostatic interactions. researchgate.net
The pH of the environment is another critical factor, as it dictates the protonation state of the amino, carboxyl, and thiol groups of penicillamine. The protonation equilibria of penicillamine have been studied over a wide pH range (1 to 11). acs.org This pH-dependent charge state directly influences its ability to form electrostatic interactions and hydrogen bonds. For example, the adsorption of penicillamine onto a gold surface to induce chiral electronic states is strongly dependent on the pH of the deposition solution. nih.govacs.org At a low pH of 3, both penicillamine and cysteine induce a similar level of optical activity, whereas at a pH of 11, the effect from penicillamine is completely diminished. nih.govacs.org This highlights the critical role of interadsorbate hydrogen bonds, facilitated by the protonation state of the molecules, in the formation of supramolecular assemblies. nih.govacs.org
The stability of metal nanoparticles modified with penicillamine is also pH-dependent. At acidic pH, protonation of the carboxylic acid groups leads to a decrease in electrostatic repulsion and the formation of hydrogen bonding interactions, which in turn promotes interparticle aggregation. scispace.comresearchgate.net
Formation of Self-Assembled Monolayers (SAMs) on Material Surfaces
The thiol group of 2-amino-2-mercaptopropanoic acid provides a strong anchor for its attachment to various material surfaces, leading to the formation of self-assembled monolayers (SAMs). These SAMs are highly ordered, single-molecule-thick films that can dramatically alter the properties of the underlying material. nih.gov
Surface Functionalization of Nanoparticles and Nanomaterials
Penicillamine is extensively used for the surface functionalization of nanoparticles, particularly those made of gold and other metals. scispace.comresearchgate.netnih.gov This functionalization serves multiple purposes: it prevents nanoparticle aggregation, increases their solubility and stability, and provides a platform for further chemical modifications. nsf.gov The interaction between penicillamine and the nanoparticle surface can be quantified, with studies showing the formation of a submonolayer on gold nanoparticles. scispace.comresearchgate.net
The charge and hydrophobicity of the penicillamine-functionalized nanoparticles are critical for their interactions with biological molecules like nucleic acids and proteins. nsf.gov The arrangement of charged and nonpolar groups in stereoisomers of penicillamine has been shown to alter the amount and orientation of adsorbed bovine serum albumin. nsf.gov Furthermore, penicillamine-decorated wrinkled silicate (B1173343) nanoparticles have been synthesized for the immobilization of biomacromolecules, demonstrating the versatility of this functionalization approach. nih.gov
The table below summarizes key findings from studies on the surface functionalization of nanoparticles with penicillamine.
| Nanoparticle | Functionalization Details | Key Findings | Reference |
| Gold Nanorods (GNRs) | D-penicillamine (DPA) conjugated to the surface. | Enabled sensitive and selective recognition of copper (II) ions. | nih.gov |
| Gold and Silver Nanoparticles | Modified with DL-penicillamine (PEN) and N-acetyl-DL-penicillamine (NAP). | pH-controlled reversible aggregation of nanoparticles. | scispace.comresearchgate.net |
| Wrinkled Silicate Nanoparticles (WSN) | Decorated with D-penicillamine. | Used for the encapsulation of biotinylated antibodies for biosensing. | nih.gov |
| Graphene Oxide (GO) | Functionalized with D-penicillamine. | Developed as an electrochemical sensor for Cu(II) cations. | semnan.ac.ir |
Application in Biosensor Development and Surface Modification
The ability of penicillamine to form stable SAMs and specifically interact with other molecules has been harnessed in the development of various biosensors. For instance, D-penicillamine-coated gold nanorods have been used to create a nanoplasmonic biosensor for the highly sensitive detection of copper (II) ions. nih.gov The principle behind this is the localized surface plasmon resonance (LSPR) effect, which is sensitive to changes in the refractive index near the nanoparticle surface upon binding of the target analyte. nih.gov
Electrochemical sensors have also been developed using penicillamine-modified electrodes. A carbon paste electrode modified with a multi-walled carbon nanotube-Co3O4 nanocomposite and D-penicillamine was used for the sensitive detection of D-penicillamine itself. mdpi.com Similarly, D-penicillamine functionalized graphene oxide has been employed to create an electrochemical sensor for copper cations with a very low detection limit. semnan.ac.ir In another application, a chiral sensor for the recognition of penicillamine enantiomers was fabricated using a zinc oxide/vancomycin-modified electrode. electrochemsci.org
These examples highlight how the surface modification capabilities of penicillamine contribute to the development of advanced sensing platforms with high sensitivity and selectivity.
Contributions to Protein Foldability and Stability
The incorporation or interaction of penicillamine can influence the folding and stability of proteins. Disulfide bonds, formed by the oxidation of the thiol groups of two cysteine residues, are crucial for the stability of many proteins. wikipedia.org Penicillamine, with its thiol group, can participate in the formation of disulfide bonds.
Research has shown that there is an orthogonality between the formation of a hetero-disulfide bond between cysteine (Cys) and penicillamine (Pen) and the formation of homo-disulfide bonds (Cys-Cys or Pen-Pen). researchgate.net This preferential pairing can be exploited to direct the oxidative folding of peptides into specific cyclic structures. researchgate.net The Cys-Pen disulfide bond has been found to be stable, even in reducing environments. researchgate.net
Interaction with Cellular Membranes and Vesicle Dynamics
The interaction of this compound, commonly known as penicillamine, with cellular membranes and its influence on the dynamics of vesicles are areas of scientific inquiry that provide insight into its biological activity. While direct biophysical studies on the free penicillamine molecule with lipid bilayers are not extensively detailed in the reviewed literature, research on penicillamine-containing complexes offers significant understanding of its behavior at the membrane interface.
Detailed Research Findings
Research utilizing model membrane systems, such as phospholipid liposomes, has been instrumental in elucidating the nature of these interactions. A notable study investigated the biophysical interactions of a cationic binuclear tetranitrosyl iron complex with penicillamine ligands (TNIC-PA) with phosphatidylcholine (PC) liposomes. nih.gov This study employed fluorescence quenching techniques with probes strategically located within the lipid bilayer to determine the preferential location of the complex.
The key findings from this research indicate that the TNIC-PA complex predominantly partitions into the hydrophobic core of the lipid membrane. This was demonstrated by comparing the quenching effects on two different fluorescent probes: eosin (B541160) Y, which localizes in the polar headgroup region of the bilayer, and pyrene (B120774), which resides in the hydrophobic acyl chain core. nih.gov The study reported a significantly higher Stern-Volmer constant (KSV) for the quenching of pyrene fluorescence compared to that of eosin Y, confirming that the TNIC-PA complex favors the nonpolar interior of the membrane. nih.gov The authors suggest that this interaction with the hydrophobic regions is linked to the complex's antioxidant activity. nih.gov However, the same study noted that penicillamine alone did not affect the activity of monoamine oxidase (MAO-A), a membrane-bound enzyme, suggesting that the observed interactions and effects are likely attributable to the complex as a whole. nih.gov
Further research has shown that D-penicillamine can directly affect biological membranes that are rich in protein components. For instance, in studies on the glomerular basement membrane in rats, administration of D-penicillamine was found to increase the solubility of the membrane, possibly by interfering with the formation of cross-links between collagen molecules. nih.gov This led to an increase in lower molecular weight components being solubilized from the membrane. nih.gov
In the context of vesicle dynamics, while direct evidence for the role of free this compound is limited, studies on related compounds provide some insights. For example, S-nitroso-N-acetylpenicillamine (SNAP), a nitric oxide (NO) donor derived from penicillamine, has been shown to readily incorporate into the deep hydrophobic core of dimyristoyl phosphatidylcholine (DMPC) bilayer membranes. nih.gov Furthermore, NO donors like SNAP have been demonstrated to be crucial for processes such as vesicle formation and trafficking in plant cells. nih.gov
Another area of investigation involves the incorporation of D-penicillamine into larger peptide structures. Studies on enkephalin peptides containing D-penicillamine have examined their permeability across model lipid membranes. nih.gov These studies found that the permeability is related to the peptide's conformation and its ability to partition into the lipid bilayer. nih.govnih.gov
Data on Membrane Interaction of a Penicillamine Complex
The following table summarizes the fluorescence quenching data from the study of the TNIC-PA complex interacting with phosphatidylcholine liposomes, which illustrates its preferential localization within the model membrane. nih.gov
| Fluorescent Probe | Location in Liposome | Quencher | Stern-Volmer Constant (KSV) (M⁻¹) | Implication |
| Eosin Y | Polar Headgroup Region | TNIC-PA | 0.9 x 10⁴ | Indicates interaction with the hydrophilic surface of the membrane. nih.gov |
| Pyrene | Hydrophobic Acyl Chain Core | TNIC-PA | 3.9 x 10⁴ | A much stronger quenching effect, indicating preferential localization in the nonpolar interior of the membrane. nih.gov |
Computational Chemistry and Molecular Modeling of 2 Amino 2 Mercaptopropanoic Acid Systems
Quantum Chemical Calculations of Electronic and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For 2-Amino-2-mercaptopropanoic acid, a geminal aminothiol (B82208) derivative of propanoic acid, these methods can elucidate its electronic structure, stability, and reactivity. Methods like Density Functional Theory (DFT) are particularly powerful for calculating a wide range of molecular properties with a good balance of accuracy and computational cost. nih.gov
The electronic reactivity of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov
A smaller HOMO-LUMO gap generally signifies a molecule that is more easily polarized and more reactive. nih.gov For this compound, the presence of lone pairs on both the nitrogen and sulfur atoms would significantly influence the HOMO level, likely raising its energy and making the molecule a potent electron donor. Quantum chemical calculations, for instance using DFT at the B3LYP/6-311G(d,p) level of theory, would be employed to determine these energy levels precisely. nih.gov From the HOMO and LUMO energies, key reactivity indices can be derived, providing a quantitative measure of the molecule's chemical behavior.
Table 1: Theoretical Reactivity Indices for this compound (Illustrative)
| Parameter | Formula | Theoretical Significance | Hypothetical Value |
| HOMO Energy (EHOMO) | - | Electron-donating ability | -5.8 eV |
| LUMO Energy (ELUMO) | - | Electron-accepting ability | -0.9 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | 4.9 eV |
| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron | 5.8 eV |
| Electron Affinity (EA) | -ELUMO | Energy released when gaining an electron | 0.9 eV |
| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron distribution | 2.45 eV |
| Electronegativity (χ) | (IP + EA) / 2 | Power to attract electrons | 3.35 eV |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons | 2.29 eV |
Note: The values in this table are hypothetical and serve to illustrate the types of data generated from quantum chemical calculations. Actual values would require specific DFT or ab initio calculations.
The arrangement of functional groups in this compound—a carboxylic acid, an amino group, and a mercapto group all attached to the same carbon atom (the α-carbon)—creates a complex electronic environment. The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing this environment. nih.gov The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue).
For this compound in its zwitterionic form (common in physiological conditions), the MEP would show:
Negative Potential: Concentrated around the carboxylate group (-COO⁻) due to the delocalized negative charge.
Positive Potential: Located around the protonated amino group (-NH₃⁺) and the acidic proton of the thiol group (-SH).
These charged regions are the primary sites for electrostatic interactions, such as hydrogen bonding and salt bridges, which dictate how the molecule interacts with water, metal ions, and biological receptors. wikipedia.orgresearchgate.net Computational analysis can also calculate the partial atomic charges on each atom, providing a quantitative basis for understanding the molecule's polarity and intermolecular forces. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum calculations describe a molecule's static properties, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. nih.gov An MD simulation of this compound, typically placed in a simulated box of water molecules, would track the movements of every atom based on a defined force field. nih.govmdpi.com
Such simulations can reveal:
Solvation Structure: How water molecules arrange around the hydrophilic (amino and carboxylate) and hydrophobic (methyl) parts of the molecule.
Conformational Flexibility: The rotation around single bonds and the resulting changes in the molecule's shape.
Interaction Dynamics: The formation and breaking of hydrogen bonds with surrounding water molecules or other solutes.
Diffusion and Transport: How the molecule moves within the solvent, providing data on its diffusion coefficient.
MD simulations are crucial for understanding how the molecule behaves in a realistic biological environment, bridging the gap between its intrinsic properties and its functional role. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity. nih.govnih.gov To develop a QSAR model for this compound, a dataset of structurally similar compounds with experimentally measured activities (e.g., enzyme inhibition) would be required.
The process would involve:
Pharmacophore Identification: A pharmacophore model identifies the essential 3D arrangement of chemical features necessary for biological activity. For a molecule like this compound, key pharmacophoric features would likely include a hydrogen bond donor (from -NH₃⁺ and -SH), a hydrogen bond acceptor, and a negative ionizable feature (from -COO⁻). nih.govdovepress.com
Descriptor Calculation: Numerous molecular descriptors (e.g., logP, molecular weight, electrostatic properties, topological indices) are calculated for each compound in the dataset.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links the descriptors to the observed activity. nih.gov
A successful QSAR model can predict the activity of new, unsynthesized compounds, guiding the design of more potent analogs. dovepress.comtbzmed.ac.ir
Table 2: Hypothetical Pharmacophore Model and QSAR Equation
| Component | Description |
| Pharmacophore Hypothesis | A five-point model (e.g., AANHD) consisting of two Hydrogen Bond Acceptors (A), one Negative Ionizable (N), one Hydrogen Bond Donor (H), and one Hydrophobic (H) feature. |
| QSAR Model | A predictive equation derived from a training set of compounds. |
| Example Equation | pIC₅₀ = 0.65(AlogP) - 0.12(MolWt) + 1.5*(H-Bond Donors) + C |
| Statistical Validation | The model would be validated using metrics like the correlation coefficient (R²), cross-validated correlation coefficient (q²), and external validation with a test set of compounds. nih.govdovepress.com |
Note: This table is for illustrative purposes. A real QSAR study requires a substantial dataset of active compounds.
Theoretical Prediction of Reaction Pathways and Catalytic Mechanisms
Computational chemistry is a powerful tool for exploring the reactivity of molecules and elucidating reaction mechanisms. For this compound, theoretical calculations can predict its involvement in various chemical transformations. The thiol (-SH) and amino (-NH₂) groups are both nucleophilic, suggesting the molecule could participate in addition or substitution reactions. The thiol is also susceptible to oxidation, potentially leading to the formation of disulfide-linked dimers or more highly oxidized sulfur species.
By mapping the potential energy surface of a reaction, chemists can:
Identify stable intermediates and transition states.
Calculate activation energies, which determine the reaction rate.
Understand the role of solvents or catalysts in the reaction.
For instance, DFT calculations could model the deprotonation of the thiol group to form a thiolate, a highly reactive nucleophile, and predict its subsequent reaction with an electrophile. cam.ac.uk This approach can also investigate the molecule's potential role as a metal-binding ligand or its degradation pathways.
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of a molecule is intrinsically linked to its function. This compound possesses a chiral center at the α-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). researchgate.netlibretexts.org These stereoisomers can have vastly different biological activities, as biological systems like enzymes and receptors are themselves chiral.
Conformational analysis involves identifying the stable, low-energy arrangements of the molecule that arise from rotation around its single bonds. For this compound, key rotations would occur around the Cα-C(OOH), Cα-CH₃, Cα-SH, and Cα-NH₂ bonds. Computational methods can systematically explore the conformational space to find energy minima. These studies might reveal stable conformers stabilized by intramolecular hydrogen bonds, for example, between the thiol proton and the carboxylate oxygen. Understanding the preferred conformations is essential for predicting how the molecule will fit into a binding site or interact with other molecules. libretexts.org
Advanced Applications in Chemical Synthesis and Materials Science Utilizing 2 Amino 2 Mercaptopropanoic Acid Derivatives
Reagent and Building Block in Complex Organic Synthesis
The distinct trifunctional nature of 2-Amino-2-mercaptopropanoic acid and its derivatives renders them valuable building blocks in the assembly of complex organic molecules. Their utility spans the synthesis of specialized amino acid analogues, heterocyclic systems, and other intricate molecular architectures.
One notable application is in the synthesis of other functionalized amino acids. For instance, 2-benzamido-2-mercaptopropanoic acid can be synthesized from 4-methyl-2-phenyl-2-oxazolin-5-one. This process involves the reaction of a chloro-oxazolinone intermediate with thioacetic acid to introduce the thiol group, which is subsequently converted to the desired mercapto acid. researchgate.net This mercapto acid itself can serve as a precursor for creating disulfide-containing peptide structures. researchgate.net
Furthermore, derivatives of this compound are employed in the synthesis of boron-containing α-amino acids and β-sulfanylalkylboranes. ect-journal.kz These organoboron compounds are highly versatile intermediates in organic chemistry, participating in a wide array of carbon-carbon bond-forming reactions. The incorporation of the thiol and amino functionalities provides handles for further molecular elaboration. The general utility of mercaptopropionic acids as reagents in organic synthesis allows for the introduction of thiol groups into various molecules, facilitating reactions such as additions, eliminations, and cyclizations. atamanchemicals.comatamankimya.com
Role in Catalysis and Stabilization of Catalytic Systems
The thiol and amino groups of this compound derivatives enable them to act as effective ligands in various catalytic processes, influencing both the activity and selectivity of metal-based catalysts.
A significant application lies in asymmetric catalysis. Amino acids and thiazolidines derived from D-penicillamine have been successfully used as ligands for the catalytic asymmetric reduction of ketones with borane, achieving enantioselectivities up to 83% enantiomeric excess (ee). cdnsciencepub.comresearchgate.net In these systems, the chiral backbone of the penicillamine (B1679230) derivative directs the stereochemical outcome of the reduction.
Another key role is in "catalytic chelation," where D-penicillamine catalyzes the transfer of metal ions. nih.govacs.org For example, it has been shown to accelerate the rate of zinc(II) transfer from the enzyme carboxypeptidase A to stronger chelating agents by up to 400-fold compared to the uncatalyzed process. nih.govacs.org This mechanism involves the transient binding of the metal ion by penicillamine, facilitating its removal from the enzyme's active site. nih.govacs.org
Furthermore, in the presence of certain metal ions like copper, D-penicillamine can catalyze the generation of hydrogen peroxide (H₂O₂). nih.gov This process involves the copper-catalyzed oxidation of D-penicillamine, which is accompanied by the consumption of oxygen and leads to the formation of superoxide (B77818) radicals (O₂⁻) and subsequently H₂O₂. nih.gov This catalytic activity has implications in biological systems and highlights the compound's ability to participate in redox cycling.
| Catalytic Application | Catalyst/Ligand System | Substrate/Process | Key Finding | Reference |
| Asymmetric Reduction | D-penicillamine-derived amino acids and thiazolidines with borane | Ketones | Enantioselectivities up to 83% ee were achieved. | cdnsciencepub.comresearchgate.net |
| Metal Ion Transfer | D-penicillamine | Zinc(II) transfer from carboxypeptidase A | Rate of zinc transfer was accelerated up to 400-fold. | nih.govacs.org |
| H₂O₂ Generation | D-penicillamine with Copper(II) ions | Oxygen reduction | Catalytic oxidation of penicillamine leads to the formation of H₂O₂. | nih.gov |
Polymer Chemistry and Material Modification
The reactive thiol group of this compound derivatives makes them highly suitable for modifying and creating novel polymeric materials with tailored properties.
Incorporation into Thiol-Functionalized Polymers
These derivatives are instrumental in creating polymers with pendant thiol groups, which can be used for further functionalization or to impart specific properties. A key strategy involves the ring-opening polymerization (ROP) of penicillamine-derived β-thiolactones. chemrxiv.orgresearchgate.net This method allows for the synthesis of polythioesters with controlled molecular weight and narrow dispersity. chemrxiv.org The presence of the gem-dimethyl group, characteristic of penicillamine, helps to control the polymerization process and stabilize the resulting polymer backbone. chemrxiv.org These polythioesters can be designed to be water-soluble and can be fabricated into films or fibers. chemrxiv.org A significant advantage of these systems is their ability to be chemically recycled back to the pristine monomer under mild conditions. chemrxiv.orgresearchgate.net
Derivatives like N-acetyl-D-penicillamine have also been used to modify hyperbranched polyamidoamine (HPAMAM) to create high-capacity nitric oxide (NO) releasing macromolecules. mdpi.com This involves attaching the thiol-containing molecule to the polymer backbone and then nitrosating it, allowing for the controlled release of NO triggered by light or physiological conditions. mdpi.com Furthermore, thiol-ene click chemistry has been employed to introduce mercaptopropionic acid and other thiols onto polyhydroxyalkanoates (PHAs), creating functionalized bioplastics. researchgate.net
Cross-linking Agents for Polymer Networks and Hydrogels
The ability of the thiol group to form disulfide bonds or react with other functional groups makes this compound derivatives effective cross-linking agents for creating robust polymer networks and hydrogels.
D-penicillamine has been incorporated into chitosan-based hydrogels. nih.govnih.gov These hydrogels can be designed for specific applications, such as the nasal delivery of therapeutic agents. nih.govnih.gov In another study, interpenetrating polymer network (IPN) hydrogel membranes were prepared using a blend of sodium alginate (SA) and poly(lactic acid) (PLA) for the controlled release of penicillamine. researchgate.net The swelling and release characteristics of these membranes could be tuned by varying the polymer composition. researchgate.net The general principle of using mercaptopropionic acid derivatives as cross-linkers is well-established, as the thiol group can react to form three-dimensional networks, which enhances the mechanical properties of the resulting materials. atamanchemicals.com Cysteine, a closely related amino acid, has been shown to be an effective crosslinking agent for gelatin matrices, increasing the hardness and modifying the mechanical properties of the biopolymer gels. mdpi.com
Chain-Transfer Agents in Polymerization Processes
In radical polymerization, derivatives of mercaptopropionic acid can act as chain-transfer agents (CTAs). This allows for the control of polymer molecular weight and the introduction of a terminal thiol group for further modification. While specific studies focusing solely on this compound as a CTA are less common, the broader class of mercaptopropionic acids and their esters are widely recognized for this role. atamanchemicals.comatamankimya.comatamanchemicals.com They are used, for example, as CTAs in the production of PVC stabilizers. atamanchemicals.comatamankimya.com This function is crucial for tailoring the properties of polymers for specific industrial applications.
Surface Modification of Nanomaterials (e.g., carbon nanotubes, graphene, quantum dots)
The thiol group of this compound and its derivatives exhibits a strong affinity for the surfaces of various nanomaterials, making it an excellent ligand for surface functionalization. This modification enhances the dispersibility, stability, and functionality of nanomaterials for a range of advanced applications.
Carbon Nanotubes (CNTs): Penicillamine can be non-covalently or covalently attached to the surface of CNTs. shd-pub.org.rsresearchgate.net Density functional theory (DFT) studies have shown that the binding of penicillamine to functionalized CNTs (e.g., carboxylated CNTs) is thermodynamically favorable. shd-pub.org.rsresearchgate.netnih.gov This functionalization can improve the solubility of the nanotubes in aqueous solutions. nih.gov Modified multiwall carbon nanotubes (MWCNTs) have been used to create electrodes for the electrochemical determination of penicillamine, demonstrating the successful surface interaction. nih.gov
Graphene and Graphene Quantum Dots (GQDs): Graphene-based materials are also readily functionalized with penicillamine derivatives. Pentaethylenehexamine and D-penicillamine have been co-functionalized onto graphene quantum dots (GQDs) to create fluorescent probes for detecting mercury ions and glutathione (B108866). nih.gov In another application, copper-modified GQDs were used to develop a method for quantifying penicillamine, where the interaction between the drug and the modified GQDs leads to a selective fluorescence quenching effect. nih.gov
Quantum Dots (QDs): Penicillamine and its derivatives are widely used as capping agents to stabilize various types of quantum dots and impart specific functionalities. For instance, β-cyclodextrin modified CdSe/ZnS QDs have been used to discriminate between penicillamine enantiomers. consensus.app Silicon quantum dots (SiQDs) have been used in a dual-mode fluorometric and colorimetric assay for the detection of D-penicillamine. nih.gov The surface functionalization of QDs is critical for balancing properties like photocatalytic efficiency and colloidal stability in applications such as CO₂ reduction. nih.gov
| Nanomaterial | Derivative Used | Application/Finding | Research Highlight | Reference |
| Carbon Nanotubes (CNTs) | Penicillamine | Drug delivery, sensing | DFT studies confirm thermodynamically viable binding to functionalized CNTs. shd-pub.org.rsresearchgate.netnih.gov | shd-pub.org.rsresearchgate.netnih.govnih.govshd-pub.org.rs |
| Graphene Quantum Dots (GQDs) | D-Penicillamine | Fluorescent sensing | Co-functionalization creates probes for Hg²⁺ and glutathione detection. nih.gov | nih.govnih.gov |
| Cadmium Selenide/Zinc Sulfide (CdSe/ZnS) QDs | Penicillamine (enantiomers) | Chiral discrimination | Modified QDs show different fluorescence responses to D- and L-penicillamine. | consensus.app |
| Silicon Quantum Dots (SiQDs) | D-Penicillamine | Chemical sensing | A dual-mode assay was developed for the sensitive detection of D-penicillamine. | nih.gov |
Conclusion and Future Research Directions
Synthesis of Current Knowledge and Key Discoveries
The primary mechanism of action for D-penicillamine is its function as a chelating agent. mdpi.comnih.gov Its thiol group (-SH) is crucial for binding to heavy metals such as copper, lead, and mercury, forming stable, soluble complexes that are then excreted through urine. taylorandfrancis.comnih.gov This property underpins its longstanding, FDA-approved use in treating Wilson's disease, a genetic disorder characterized by copper accumulation. mdpi.comnih.govnih.gov The first description of its use for this purpose was by John Walshe in 1956, a pivotal discovery that transformed the prognosis for patients. wikipedia.org
Beyond chelation, D-penicillamine exhibits immunomodulatory effects, although the precise mechanisms are not fully understood. drugbank.comnih.gov It is known to reduce the numbers of T-lymphocytes, inhibit macrophage function, and decrease levels of interleukin-1 (IL-1) and rheumatoid factor. taylorandfrancis.comwikipedia.org These actions form the basis for its use as a disease-modifying antirheumatic drug (DMARD) in severe, active rheumatoid arthritis unresponsive to conventional therapies. drugbank.comnih.gov
Another key application is in the management of cystinuria, where it undergoes a disulfide interchange with cystine to form a more soluble penicillamine-cysteine disulfide, thereby preventing the formation of cystine kidney stones. drugbank.comnih.gov Furthermore, penicillamine (B1679230) interferes with collagen cross-linking by inhibiting the enzyme lysyl oxidase and cleaving newly formed cross-links, a property that has been explored in the treatment of conditions like systemic sclerosis. taylorandfrancis.commdpi.com
Identification of Research Gaps and Unexplored Avenues
Despite its established uses, significant research gaps persist. The complete mechanism of action in rheumatoid arthritis remains elusive, hindering the development of more targeted therapies with fewer side effects. taylorandfrancis.comdrugbank.com While its antifibrotic properties are recognized, more data are needed to validate its efficacy in conditions like hepatitis. mdpi.com
The therapeutic potential of penicillamine in other areas is an active field of investigation. numberanalytics.com Its antioxidant properties suggest a possible role in managing conditions associated with oxidative stress, such as Alzheimer's disease, though more robust studies are required. mdpi.comnumberanalytics.com Similarly, its anti-angiogenic properties, linked to the inhibition of copper-dependent growth factors, are being explored in cancer research, with early studies showing potential in glioblastoma. mdpi.com Pre-clinical studies have also suggested that D-penicillamine could be a novel strategy for treating alcoholism by sequestering acetaldehyde, a toxic metabolite of ethanol. frontiersin.org
A significant challenge with D-penicillamine is its narrow therapeutic window and the high incidence of adverse effects, which can necessitate discontinuation of the drug. researchgate.netfrontiersin.org Research is needed to better understand the patient-specific factors, such as sulfoxidation capacity, that predispose individuals to toxicity. mdpi.com This could lead to personalized medicine approaches for dosing and patient selection.
Prospects for Novel Methodologies and Applications in Emerging Fields
Future research is likely to focus on developing novel formulations and methodologies to enhance the therapeutic index of penicillamine. numberanalytics.com The development of sustained-release formulations could improve patient compliance and reduce the peak plasma concentrations associated with adverse effects. numberanalytics.com Another promising area is the use of nanotechnology to create new delivery systems, such as combining penicillamine with nanoparticles, to improve its bioavailability and therapeutic efficacy. numberanalytics.com
In the realm of synthetic chemistry, efforts are ongoing to develop more efficient, safer, and scalable methods for producing enantiomerically pure D- and L-penicillamines. rsc.org Recent advancements have focused on avoiding toxic reagents like heavy metal cyanides and expensive chiral auxiliaries, making the synthesis more environmentally friendly and commercially viable. rsc.org The Asinger multicomponent reaction is one such versatile tool being explored for creating drug-like scaffolds. researchgate.net
Furthermore, novel analytical methods are being developed for the sensitive and selective determination of penicillamine in pharmaceutical and biological samples. researchgate.net These include electrochemical sensors based on molecularly imprinted polymers and fluorescence-based methods using modified graphene quantum dots, which offer rapid and accurate quantification. researchgate.netresearchgate.netx-mol.com In emerging fields like tissue engineering, mercaptopropionic acid (a related compound) is being used to cross-link biomaterials for creating tissue regeneration scaffolds. atamanchemicals.com The unique properties of penicillamine's thiol group also lend it to applications in coordination chemistry and as a ligand to stabilize metal catalysts. atamanchemicals.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Amino-2-mercaptopropanoic acid, and how do reaction conditions influence product purity?
- Methodological Answer : The compound can be synthesized via oxidation, reduction, or substitution reactions. For example:
- Oxidation : Use KMnO₄ or CrO₃ to modify functional groups while ensuring pH control to prevent over-oxidation of the thiol group .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ can reduce nitro or carbonyl intermediates; inert atmospheres (e.g., N₂) are critical to avoid side reactions .
- Substitution : Alkylating agents (e.g., methyl iodide) require anhydrous conditions to enhance nucleophilic thiol reactivity. Monitor reaction progress via TLC or HPLC to optimize purity .
Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm stereochemistry and detect thiol proton shifts (δ ~1.5–2.5 ppm). D₂O exchange experiments can distinguish amine protons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) resolve impurities. Calibrate with reference standards (e.g., EP impurities in ) for quantification .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep at -20°C under argon to prevent oxidation of the thiol group. Use amber vials to avoid photodegradation .
- Safety : Wear nitrile gloves and lab coats; thiols can cause skin irritation. Use fume hoods during synthesis to mitigate inhalation risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition efficacy) across studies?
- Methodological Answer :
- Systematic Review Frameworks : Apply PICO(T) to define population (enzyme type), intervention (compound concentration), and outcomes (IC₅₀ values). Use databases like PubMed to identify peer-reviewed studies .
- Meta-Analysis : Statistically aggregate data using tools like RevMan, accounting for variables (e.g., pH, temperature) that alter thiol reactivity .
Q. What experimental strategies can elucidate the stereochemical effects of this compound in protein-ligand interactions?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., cysteine proteases) to resolve binding modes. Use synchrotron radiation for high-resolution data .
- Molecular Dynamics Simulations : Compare enantiomer binding energies (e.g., (R)- vs. (S)-forms) using software like GROMACS. Validate with isothermal titration calorimetry (ITC) .
Q. How can researchers design assays to differentiate between thiol-mediated redox activity and direct enzyme inhibition?
- Methodological Answer :
- Control Experiments : Use thiol-blocking agents (e.g., N-ethylmaleimide) to isolate redox effects. Compare kinetic parameters (Km/Vmax) with/without inhibitors .
- Fluorescent Probes : Employ roGFP2 (redox-sensitive GFP) to quantify intracellular thiol redox states post-treatment .
Data Contradiction Analysis
Q. Why do solubility values vary widely in literature, and how can this be addressed experimentally?
- Methodological Answer :
- Solvent Screening : Test solubility in buffered solutions (pH 4–8) and polar aprotic solvents (DMSO, DMF). Use dynamic light scattering (DLS) to detect aggregation .
- Standardization : Report conditions explicitly (e.g., temperature, ionic strength) to enable cross-study comparisons .
Tables for Key Data
| Parameter | Recommended Method | Reference |
|---|---|---|
| Synthesis Purity | HPLC with EP impurity standards | |
| Thiol Stability | Storage at -20°C under argon | |
| Enzyme Inhibition Assay | ITC + molecular dynamics validation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
